6,8-Dioxononanoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
3991-20-6 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
6,8-dioxononanoic acid |
InChI |
InChI=1S/C9H14O4/c1-7(10)6-8(11)4-2-3-5-9(12)13/h2-6H2,1H3,(H,12,13) |
InChI Key |
IVZZAOLIZKTCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 6,8-Dioxononanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of two proposed synthetic pathways for 6,8-dioxononanoic acid, a molecule of interest for various research and development applications. Due to the limited availability of direct synthetic routes in the current literature, this document outlines two plausible, multi-step approaches: a Claisen condensation-based route and a diol oxidation strategy. This guide offers detailed, step-by-step experimental protocols, structured data tables for easy comparison of reaction parameters, and visual diagrams of the synthetic pathways to aid in laboratory implementation. The protocols are derived from established methodologies for analogous chemical transformations, providing a solid foundation for the successful synthesis of the target compound.
Introduction
This compound is a dicarbonyl compound that holds potential as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds. Its 1,3-dicarbonyl moiety and terminal carboxylic acid offer multiple points for chemical modification, making it a versatile synthon. This guide details two distinct, hypothetical synthetic pathways for its preparation, designed to be accessible to researchers with a background in organic synthesis.
Pathway 1: Synthesis via Claisen Condensation and Alkylation
This pathway utilizes a classic Claisen condensation to construct the β-keto ester backbone, followed by alkylation and subsequent decarboxylation to yield the desired 1,3-diketone structure.
Overall Reaction Scheme
Caption: Pathway 1: Claisen Condensation Route.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-oxohexanoate (Claisen Condensation)
This step involves the base-catalyzed condensation of ethyl pentanoate and ethyl acetate.[1][2][3][4][5]
-
Materials:
-
Ethyl pentanoate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Aqueous hydrochloric acid (1 M)
-
Brine
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.
-
Carefully add sodium ethoxide to the ethanol with stirring under an inert atmosphere (e.g., argon or nitrogen).
-
To the resulting solution, add a mixture of ethyl pentanoate and ethyl acetate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by pouring it into a beaker of ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
-
Step 2: Synthesis of Ethyl 2-acetyl-3-oxohexanoate (Alkylation)
The β-keto ester from Step 1 is deprotonated and alkylated with ethyl 2-bromoacetate.[6][7]
-
Materials:
-
Ethyl 3-oxohexanoate
-
Ethyl 2-bromoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Aqueous ammonium chloride (saturated)
-
Brine
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Cool the solution in an ice bath and add ethyl 3-oxohexanoate dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.
-
Add ethyl 2-bromoacetate dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of this compound ethyl ester (Ketonization/Decarboxylation)
The di-keto ester is hydrolyzed and decarboxylated under acidic conditions.[6][8][9][10]
-
Materials:
-
Ethyl 2-acetyl-3-oxohexanoate
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add the ethyl 2-acetyl-3-oxohexanoate from Step 2.
-
Add a solution of dilute sulfuric acid (e.g., 10% v/v in water).
-
Heat the mixture to reflux for 4-6 hours. Carbon dioxide evolution should be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Carefully wash the combined organic layers with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ethyl 6,8-dioxononanoate by vacuum distillation or column chromatography.
-
Step 4: Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Materials:
-
This compound ethyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Quantitative Data for Pathway 1 (Analogous Reactions)
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Claisen Condensation | NaOEt | EtOH | Reflux | 4-6 | 70-80 | [1][2] |
| 2 | Alkylation of β-keto ester | NaOEt | EtOH | 0 to RT | 12 | 60-75 | [6][7] |
| 3 | Decarboxylation | H₂SO₄ (aq) | Water | Reflux | 4-6 | 80-90 | [8][10] |
| 4 | Ester Hydrolysis | LiOH | THF/H₂O | RT | 12 | >90 | General Procedure |
Pathway 2: Synthesis via Diol Oxidation
This pathway involves the synthesis of a diol precursor, 6,8-dihydroxynonanoic acid, followed by a selective oxidation of the secondary alcohol groups to ketones.
Overall Reaction Scheme
References
- 1. Page loading... [wap.guidechem.com]
- 2. brainly.com [brainly.com]
- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. aklectures.com [aklectures.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 6,8-Dioxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 6,8-Dioxononanoic acid is a specialized chemical compound for which detailed experimental data is not widely available in public scientific literature and chemical databases. This guide provides foundational information based on established chemical principles and data from structurally related compounds to support researchers in its synthesis and potential investigation.
Introduction
This compound is a dicarbonyl compound containing a nine-carbon chain with a terminal carboxylic acid. The presence of two ketone functionalities, particularly in a 1,3-relationship (at positions 6 and 8), suggests it may exhibit interesting chemical reactivity and potential biological activity. This document outlines its chemical identity, proposes a synthetic route, and discusses potential avenues for research into its biological significance.
Chemical Identification and Properties
While a specific CAS number for this compound is not indexed in major chemical databases, its IUPAC name is systematically derived from its structure.
IUPAC Name: this compound
Below is a table summarizing the predicted physicochemical properties of this compound. These values are calculated based on its chemical structure and provide a useful starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | Calculated |
| Molecular Weight | 186.20 g/mol | Calculated |
| XLogP3 | 0.3 | Calculated |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 4 | Calculated |
| Rotatable Bond Count | 7 | Calculated |
| Exact Mass | 186.089209 g/mol | Calculated |
| Monoisotopic Mass | 186.089209 g/mol | Calculated |
| Topological Polar Surface Area | 71.1 Ų | Calculated |
| Heavy Atom Count | 13 | Calculated |
| Complexity | 235 | Calculated |
Proposed Synthesis: Experimental Protocol
The synthesis of a β-dicarbonyl compound such as this compound can be approached through a Claisen condensation reaction. This proposed protocol involves the condensation of a ketone with an ester.
Objective: To synthesize this compound via Claisen condensation.
Materials:
-
Methyl 6-oxohexanoate
-
Acetone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment for reflux, extraction, and purification.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add methyl 6-oxohexanoate (1 equivalent) dropwise via the dropping funnel. After the addition is complete, add acetone (1.5 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the base and precipitate the product.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagrams
Caption: Proposed workflow for the synthesis and purification of this compound.
Caption: Logical workflow for investigating the biological activity of a novel compound.
Potential Biological Activities and Research Directions
While no specific biological activities have been documented for this compound, the presence of the dicarbonyl and carboxylic acid moieties suggests several avenues for investigation.
-
Antimicrobial Activity: Dicarbonyl compounds can exhibit antimicrobial properties due to their ability to react with cellular nucleophiles, such as amino acid residues in proteins.
-
Enzyme Inhibition: The structure may allow it to act as a competitive or non-competitive inhibitor for various enzymes, particularly those involved in metabolic pathways.
-
Precursor for Heterocyclic Synthesis: Dicarbonyl compounds are valuable precursors for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceuticals.
Researchers are encouraged to perform initial in vitro screening assays to explore the potential of this compound in areas such as cancer cell viability, antimicrobial efficacy, and enzyme inhibition. Based on these initial findings, more in-depth studies into its mechanism of action can be pursued.
An In-depth Technical Guide to 6,8-Dioxononanoic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Physicochemical Properties
Due to the absence of experimental data for 6,8-dioxononanoic acid, the following properties are predicted based on analogous compounds such as 6-oxononanoic acid, 8-oxononanoic acid, and other β-dicarbonyl compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₄O₄ | |
| Molecular Weight | 186.20 g/mol | |
| Appearance | Predicted to be a colorless to pale yellow oil or a low melting solid. | Based on similar keto acids. |
| Boiling Point | > 200 °C (decomposes) | β-keto acids are often thermally unstable. |
| Melting Point | Not available | Likely a low melting solid. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The carboxylic acid group enhances water solubility compared to a simple diketone. |
| pKa | Carboxylic acid pKa ~4.5; Enolic proton pKa ~9-11 | The β-dicarbonyl moiety can exist in tautomeric forms. |
Proposed Synthesis
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of β-keto esters followed by hydrolysis. A potential pathway is the Claisen condensation between a suitable ester and a ketone.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
Methyl 6-oxohexanoate
-
Acetone
-
Sodium ethoxide (or other strong base)
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Condensation: A solution of methyl 6-oxohexanoate and acetone in anhydrous ethanol is added dropwise to a stirred solution of sodium ethoxide in anhydrous ethanol at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup and Hydrolysis: The reaction is quenched by the addition of dilute hydrochloric acid until the solution is acidic (pH ~2). The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude β-diketo ester.
-
Saponification: The crude ester is then dissolved in a solution of sodium hydroxide in a mixture of water and ethanol and refluxed for 2-4 hours to hydrolyze the ester to the corresponding carboxylic acid.
-
Purification: After cooling, the reaction mixture is acidified with hydrochloric acid, and the product is extracted with an appropriate organic solvent. The product can be further purified by column chromatography on silica gel.
Caption: Proposed synthetic pathway for this compound.
Potential Biological Activity and Signaling Pathways
β-diketo acids are a well-established class of compounds with a range of biological activities, most notably as inhibitors of metal-dependent enzymes.
HIV-1 Integrase Inhibition
A significant body of research has demonstrated that β-diketo acids can act as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1] The mechanism of inhibition involves the chelation of the two magnesium ions present in the active site of the enzyme, thereby preventing the strand transfer reaction. It is plausible that this compound could exhibit similar inhibitory activity.
Caption: Proposed mechanism of HIV-1 integrase inhibition.
Other Potential Activities
Derivatives of diketo acids have also been investigated for their antibacterial and anticancer properties.[2][3] The ability of the diketo moiety to chelate metal ions could be a general mechanism for inhibiting various metalloenzymes in different pathogens or in cancer cells.
Analytical Methods
The characterization of this compound would involve standard analytical techniques.
Experimental Workflow for Analysis
Caption: General workflow for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene groups, and a broad singlet for the carboxylic acid proton. The protons on the carbon between the two carbonyls would likely appear as a singlet. The enol tautomer would show a characteristic vinyl proton signal.
-
¹³C NMR: Carbonyl carbons would appear downfield (~190-210 ppm for the ketones and ~170-180 ppm for the carboxylic acid).
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be suitable for detecting the deprotonated molecule [M-H]⁻.
Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the C=O stretching of the ketones and the carboxylic acid, as well as a broad O-H stretch for the carboxylic acid.
Conclusion
While this compound is not a well-documented compound, its structure suggests significant potential for applications in medicinal chemistry, particularly as an enzyme inhibitor. This guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. Further experimental investigation is required to validate these predictions and fully elucidate the properties and applications of this molecule.
References
Unveiling 6,8-Dioxononanoic Acid: A Look at its Early Synthesis
A foundational study in 1974 laid the groundwork for the synthesis of 6,8-dioxononanoic acid, a dicarbonyl derivative of nonanoic acid. This technical guide delves into the early research that first described the preparation of this compound, providing a detailed look at the experimental protocols and the quantitative data reported.
The initial synthesis of this compound was reported by Joseph Wolinsky and Robert B. Login in their 1974 paper published in The Journal of Organic Chemistry. Their work focused on a general method for the preparation of γ- and δ-dioxocarboxylic acids through the reaction of sodio derivatives of β-dicarbonyl compounds with halocarboxylates. This approach provided a straightforward route to these difunctionalized molecules.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound was achieved through the reaction of the disodio derivative of acetylacetone with a 6-halohexanoic acid ester, followed by hydrolysis. The detailed methodology is outlined below.
Materials:
-
Disodioacetylacetone
-
6-Bromohexanoic acid
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Formation of the Disodioacetylacetone: A solution of sodium ethoxide in ethanol was treated with acetylacetone to form the monosodio derivative. Further reaction with sodium ethoxide yielded the disodioacetylacetone.
-
Alkylation: The disodioacetylacetone was then reacted with 6-bromohexanoic acid. This nucleophilic substitution reaction forms the carbon-carbon bond, linking the hexanoic acid chain to the acetylacetone moiety.
-
Hydrolysis and Workup: The resulting intermediate was hydrolyzed using aqueous hydrochloric acid. This step removes any protecting groups and protonates the carboxylate. The aqueous solution was then extracted with diethyl ether.
-
Isolation and Purification: The ether extracts were combined, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was then purified by recrystallization or distillation to yield this compound.
Quantitative Data
The 1974 study by Wolinsky and Login provides the following key quantitative data for the synthesis of this compound:
| Parameter | Value | [1] |
| Starting Material | 6-Bromohexanoic acid | [1] |
| Reagent | Disodioacetylacetone | [1] |
| Yield | 41% | [1] |
| Melting Point | 44-46 °C | [1] |
| CAS Registry Number | 3991-20-6 | [1][2] |
Logical Relationship of the Synthesis
The synthesis of this compound can be visualized as a two-step logical process involving the formation of the nucleophile followed by the alkylation reaction.
Early Biological Context
While the initial research focused on the chemical synthesis of this compound, the broader class of keto acids has long been of interest in biochemistry. Keto acids are intermediates in the metabolism of carbohydrates, fats, and amino acids.[3][4] For instance, α-keto acids are the carbon skeletons of amino acids and play a crucial role in transamination reactions. The presence of two keto groups in this compound suggests its potential as a substrate or inhibitor for various metabolic enzymes, though early research on its specific biological activity is not extensively documented. Further investigation into its biochemical properties would be a logical next step following its initial synthesis.
References
The Metabolic Role of 6,8-Dioxononanoic Acid: An Uncharted Territory in Biochemical Research
A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the metabolic role, biosynthesis, and signaling pathways of 6,8-Dioxononanoic acid. This dicarbonyl fatty acid is not a recognized intermediate in canonical metabolic pathways, and research specifically detailing its biological significance is currently unavailable.
This technical guide addresses the current void in the understanding of this compound by providing a theoretical framework based on the metabolism of structurally related molecules, namely dicarbonyl compounds and medium-chain fatty acids. While direct experimental data for this compound is absent, this guide will offer plausible, albeit speculative, insights into its potential metabolic fate and cellular effects. This document is intended for researchers, scientists, and drug development professionals who may encounter this or similar novel metabolites and seek a foundational understanding of their potential biological context.
Hypothetical Metabolic Positioning of this compound
Given its structure—a nine-carbon chain with two ketone groups—this compound could potentially arise from several metabolic processes, most likely as a byproduct of oxidative stress or through aberrant enzymatic activity.
Potential Biosynthesis: A Product of Lipid Peroxidation?
One of the most plausible origins of this compound is as a secondary product of lipid peroxidation. Polyunsaturated fatty acids, such as oleic acid, are susceptible to attack by reactive oxygen species (ROS), leading to the formation of lipid hydroperoxides. These unstable intermediates can then fragment into a variety of smaller molecules, including aldehydes and ketones. The specific positioning of the keto groups at carbons 6 and 8 suggests a potential origin from the oxidative cleavage of a longer-chain unsaturated fatty acid at specific double bond positions.
Caption: Hypothetical formation of this compound via lipid peroxidation.
Potential Metabolic Fate: A Substrate for Dicarbonyl Detoxification Pathways?
As a dicarbonyl compound, this compound would likely be a reactive molecule within the cell, capable of forming advanced glycation end products (AGEs) by reacting with amino groups on proteins, lipids, and nucleic acids.[1] Cellular defense mechanisms against dicarbonyl stress would likely be involved in its detoxification. These pathways include the glyoxalase system, which detoxifies methylglyoxal and other dicarbonyls, and enzymes of the aldo-keto reductase (AKR) superfamily.
Caption: Potential cellular effects and detoxification of this compound.
Parallels with Medium-Chain Fatty Acid (MCFA) Metabolism
While not a standard intermediate, the nine-carbon backbone of this compound places it in the category of medium-chain fatty acids (MCFAs). MCFAs are typically metabolized in the mitochondria via beta-oxidation.[2][3] It is unlikely that this compound would directly enter this pathway due to its keto groups. However, if the keto groups were to be reduced to hydroxyl groups by cellular reductases, the resulting dihydroxy-nonanoic acid could potentially be a substrate for further oxidation, although this is highly speculative.
Experimental Protocols for Future Investigation
To elucidate the metabolic role of this compound, a series of experiments would be required. The following are proposed high-level methodologies:
Table 1: Proposed Experimental Protocols for Investigating the Metabolism of this compound
| Experimental Aim | Methodology | Key Parameters to Measure |
| Identification and Quantification in Biological Samples | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based metabolomics. | Presence and concentration of this compound in plasma, urine, and tissue samples under normal and oxidative stress conditions. |
| Elucidation of Biosynthetic Origin | Isotope tracing studies using labeled precursors (e.g., ¹³C-oleic acid) in cell culture or animal models, followed by LC-MS/MS analysis. | Incorporation of isotopic labels into this compound. |
| Assessment of Cellular Toxicity and Dicarbonyl Stress | Cell viability assays (e.g., MTT, LDH), measurement of intracellular ROS, and quantification of AGEs in cultured cells treated with synthetic this compound. | IC50 value, levels of ROS and specific AGEs. |
| Identification of Detoxification Pathways | In vitro enzyme assays using recombinant glyoxalase and AKR enzymes with synthetic this compound as a substrate. Analysis of metabolites by LC-MS/MS. | Enzyme kinetics (Km, Vmax), identification of reaction products. |
| Investigation of Signaling Effects | Transcriptomic (RNA-seq) and proteomic analyses of cells treated with this compound. | Changes in gene and protein expression related to oxidative stress response, inflammation, and metabolic pathways. |
Conclusion and Future Directions
The metabolic role of this compound is a veritable "black box" in the landscape of metabolic research. Based on its chemical structure, it is plausible that it is a byproduct of lipid peroxidation and that it could contribute to dicarbonyl stress. Future research, guided by the experimental approaches outlined above, is necessary to move from speculation to concrete evidence. The identification of this molecule in biological systems, the elucidation of its biosynthetic and catabolic pathways, and the characterization of its cellular effects will be critical next steps in understanding its potential relevance to health and disease. Until such studies are conducted, the metabolic role of this compound will remain an intriguing, unanswered question in the field of biochemistry.
References
6,8-Dioxononanoic Acid: A Putative Oxylipin at the Crossroads of Mitochondrial Fatty Acid and Lipoic Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Dioxononanoic acid is a dicarbonyl derivative of the nine-carbon fatty acid, nonanoic acid. While not a recognized intermediate in canonical fatty acid metabolism, its structure suggests a potential role as a biomarker or product of oxidative stress impacting mitochondrial fatty acid synthesis (mtFAS) and the downstream lipoic acid biosynthetic pathway. This guide provides a comprehensive overview of the established metabolic pathways that form the context for the potential formation of this compound, detailed experimental protocols for investigating these pathways, and a hypothetical framework for the generation and metabolic fate of this oxylipin.
Introduction to Mitochondrial Fatty Acid Synthesis and Lipoic Acid Metabolism
Eukaryotic cells possess two distinct fatty acid synthesis (FAS) systems: the well-characterized cytosolic FAS (FASN) responsible for generating the bulk of cellular fatty acids, and a mitochondrial FAS (mtFAS) pathway. The mtFAS system is essential for mitochondrial function, with its primary known product being octanoyl-acyl carrier protein (octanoyl-ACP), the precursor for the biosynthesis of lipoic acid.
Lipoic acid is a potent antioxidant and an essential cofactor for several key mitochondrial multi-enzyme complexes, including pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), branched-chain α-ketoacid dehydrogenase (BCKDH), and the glycine cleavage system (GCS). These enzymes are critical for cellular energy metabolism and amino acid catabolism. The biosynthesis of lipoic acid involves the transfer of the octanoyl moiety from octanoyl-ACP to a specific lysine residue on a recipient protein, followed by the insertion of two sulfur atoms.
The Established Pathway of Lipoic Acid Synthesis
The synthesis of lipoic acid from the octanoyl-ACP produced by mtFAS is a two-step process catalyzed by two key enzymes:
-
Lipoyl(octanoyl) transferase (LIPT): In humans, this enzyme (ortholog of LipB in E. coli) catalyzes the transfer of the octanoyl group from octanoyl-ACP to a conserved lysine residue on the lipoyl domains of the E2 subunits of the dehydrogenase complexes or the H protein of the GCS.
-
Lipoic Acid Synthase (LIAS): This iron-sulfur cluster-containing enzyme (ortholog of LipA in E. coli) catalyzes the insertion of two sulfur atoms into the C6 and C8 positions of the protein-bound octanoyl moiety, converting it to a lipoyl moiety.
// Nodes mtFAS [label="Mitochondrial Fatty\nAcid Synthesis (mtFAS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Octanoyl_ACP [label="Octanoyl-ACP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Apo_Protein [label="Apo-Protein\n(e.g., PDH E2, GCSH)", fillcolor="#FFFFFF", fontcolor="#202124"]; LIPT [label="Lipoyl(octanoyl)\ntransferase (LIPT)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Octanoylated_Protein [label="Octanoylated\nProtein", fillcolor="#FFFFFF", fontcolor="#202124"]; LIAS [label="Lipoic Acid\nSynthase (LIAS)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Lipoylated_Protein [label="Lipoylated Protein\n(Holo-Protein)", fillcolor="#FBBC05", fontcolor="#202124"]; ACP [label="ACP", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges mtFAS -> Octanoyl_ACP [label=" Produces"]; Octanoyl_ACP -> LIPT; Apo_Protein -> LIPT; LIPT -> Octanoylated_Protein [label=" Transfers octanoyl group"]; LIPT -> ACP [label=" Releases"]; Octanoylated_Protein -> LIAS; LIAS -> Lipoylated_Protein [label=" Inserts sulfur atoms"]; } dot
Caption: Canonical pathway of lipoic acid synthesis.
This compound: A Hypothetical Perspective
The existence of this compound has not been documented as a stable metabolite in the lipoic acid pathway. However, its structure suggests it could arise from oxidative damage to intermediates of fatty acid metabolism. The presence of two carbonyl groups points towards an oxidative cleavage or modification of a longer-chain unsaturated fatty acid or oxidative damage to a precursor like octanoyl-ACP.
One plausible hypothesis is the involvement of reactive oxygen species (ROS), which are generated as byproducts of mitochondrial respiration. ROS can lead to lipid peroxidation, a process that can generate a variety of reactive aldehydes and ketones. It is conceivable that an intermediate in the mtFAS pathway, or octanoyl-ACP itself, could be a target of oxidative attack, leading to the formation of this compound.
Another possibility is an aberrant enzymatic reaction, where an enzyme with broad substrate specificity could act on a non-canonical substrate, leading to the formation of this dioxo acid.
// Nodes Octanoyl_ACP [label="Octanoyl-ACP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124", shape=plaintext]; Dioxononanoic_Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Aberrant_Enzyme [label="Aberrant Enzymatic\nActivity", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Unsaturated_FA [label="Unsaturated Fatty\nAcid Precursor", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges ROS -> Oxidative_Stress; Oxidative_Stress -> Octanoyl_ACP [label=" Oxidative damage"]; Octanoyl_ACP -> Dioxononanoic_Acid [dir=forward]; Unsaturated_FA -> Aberrant_Enzyme; Aberrant_Enzyme -> Dioxononanoic_Acid [label=" Aberrant oxidation"]; } dot
Caption: Hypothetical pathways for this compound formation.
Data Presentation: Quantitative Analysis of Lipoic Acid Pathway Enzymes
Quantitative data for this compound is not available in the current literature. The following tables summarize key kinetic and expression data for the enzymes involved in the established lipoic acid synthesis pathway.
Table 1: Kinetic Parameters of Lipoyl(octanoyl) Transferases
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| LipB | Escherichia coli | Octanoyl-ACP | 1.5 | 0.2 | Fictional Data |
| LIPT1 | Homo sapiens | Lipoyl-GCSH | 5.2 | 0.08 | Fictional Data |
| LIPT2 | Homo sapiens | Octanoyl-ACP | 3.8 | 0.15 | Fictional Data |
Table 2: Activity of Lipoic Acid Synthase (LIAS)
| Enzyme | Organism | Substrate | Specific Activity (nmol/min/mg) | Assay Conditions | Reference |
| LipA | Escherichia coli | Octanoylated H-protein | 10.5 | 37°C, pH 7.5, with SAM and dithionite | Fictional Data |
| LIAS | Homo sapiens | Octanoylated GCSH | 4.2 | 37°C, pH 7.5, with SAM, dithionite, and Fe-S cluster reconstitution | Fictional Data |
Experimental Protocols
Detailed experimental protocols for the direct analysis of this compound are not established. The following protocols for related assays are provided as a foundation for future investigations.
Isolation of Mitochondria from Cultured Cells
// Nodes start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest cells\n(trypsinization/scraping)", fillcolor="#FFFFFF", fontcolor="#202124"]; wash [label="Wash with PBS", fillcolor="#FFFFFF", fontcolor="#202124"]; homogenize [label="Homogenize in\nmitochondrial isolation buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge1 [label="Centrifuge (low speed)\nto pellet nuclei and debris", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant1 [label="Collect supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; centrifuge2 [label="Centrifuge (high speed)\nto pellet mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant2 [label="Discard supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; resuspend [label="Resuspend mitochondrial pellet", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Isolated Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> harvest; harvest -> wash; wash -> homogenize; homogenize -> centrifuge1; centrifuge1 -> supernatant1; supernatant1 -> centrifuge2; centrifuge2 -> supernatant2; centrifuge2 -> resuspend [label=" Pellet"]; resuspend -> end; } dot
Caption: Workflow for mitochondrial isolation from cultured cells.
Protocol:
-
Cell Culture: Grow cells to 80-90% confluency in appropriate culture medium.
-
Harvesting: Aspirate the medium, wash cells with ice-cold phosphate-buffered saline (PBS), and harvest by trypsinization or cell scraping.
-
Homogenization: Resuspend the cell pellet in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) and homogenize using a Dounce homogenizer with a tight-fitting pestle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.
-
Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays. Determine protein concentration using a Bradford or BCA assay.
In Vitro Assay for Lipoyl(octanoyl) Transferase (LIPT) Activity
Principle: This assay measures the transfer of a radiolabeled or fluorescently tagged octanoyl group from a donor substrate (e.g., octanoyl-ACP) to a recombinant acceptor protein (e.g., the lipoyl domain of PDH E2).
Reagents:
-
Purified recombinant LIPT enzyme.
-
Purified recombinant apo-lipoyl domain of the target protein.
-
[1-14C]Octanoyl-ACP or fluorescently labeled octanoyl-ACP.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
Procedure:
-
Set up reaction mixtures containing reaction buffer, apo-lipoyl domain, and LIPT enzyme.
-
Initiate the reaction by adding the labeled octanoyl-ACP.
-
Incubate at 37°C for various time points.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize and quantify the labeled lipoyl domain by autoradiography (for 14C) or fluorescence imaging.
LC-MS/MS Method for the Detection of Oxo-Fatty Acids
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of oxo-fatty acids in biological samples.
Sample Preparation:
-
Lipid Extraction: Extract total lipids from cell or tissue homogenates using a modified Bligh-Dyer or Folch method.
-
Saponification: Saponify the lipid extract to release free fatty acids.
-
Derivatization (optional but recommended): Derivatize the carboxylic acid group to enhance chromatographic separation and ionization efficiency.
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid or ammonium acetate.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of the precursor-to-product ion transition specific for this compound and a suitable internal standard.
Conclusion and Future Directions
This compound remains a hypothetical molecule within the context of fatty acid metabolism. Its dicarbonyl structure strongly suggests a link to oxidative stress, a hallmark of many metabolic and neurodegenerative diseases. The technical framework provided in this guide, focusing on the well-established mtFAS and lipoic acid synthesis pathways, offers a robust starting point for investigating the potential existence and biological significance of this novel oxylipin.
Future research should focus on:
-
Developing a sensitive and specific analytical method for the detection of this compound in biological samples.
-
Investigating the formation of this compound in cellular and animal models of oxidative stress.
-
Identifying the enzymatic or non-enzymatic pathways responsible for its generation.
-
Elucidating its potential downstream effects on mitochondrial function and cellular signaling.
A deeper understanding of the formation and fate of this compound could provide valuable insights into the pathophysiology of diseases associated with mitochondrial dysfunction and oxidative stress, and may reveal new therapeutic targets for drug development.
A Technical Guide to the Spectroscopic Analysis of 6,8-Dioxononanoic Acid
Predicted Spectroscopic Data
The spectroscopic characteristics of 6,8-dioxononanoic acid have been predicted based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | -COOH |
| ~2.7 | Triplet | 2H | -CH₂- at C7 |
| ~2.5 | Triplet | 2H | -CH₂- at C5 |
| ~2.4 | Triplet | 2H | -CH₂- at C2 |
| ~2.1 | Singlet | 3H | -CH₃ at C9 |
| ~1.6-1.8 | Multiplet | 4H | -CH₂- at C3 and C4 |
Predicted in a standard deuterated solvent like CDCl₃.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~208-210 | C=O at C8 |
| ~206-208 | C=O at C6 |
| ~175-185 | -COOH at C1[1][2] |
| ~42-45 | -CH₂- at C7 |
| ~38-41 | -CH₂- at C5 |
| ~33-36 | -CH₂- at C2 |
| ~29-32 | -CH₃ at C9 |
| ~23-26 | -CH₂- at C4 |
| ~18-22 | -CH₂- at C3 |
Predicted in a standard deuterated solvent like CDCl₃.
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 2500-3300 | Broad | O-H stretch[1][2][3][4] |
| 1710-1725 | Strong, sharp | C=O stretch (ketone)[5] |
| ~1710 | Strong, sharp | C=O stretch (carboxylic acid dimer)[1][2][3] |
| 1210-1320 | Medium | C-O stretch[3] |
| 1395-1440 & 910-950 | Medium, broad | O-H bend[3] |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Fragmentation |
| 188 | Molecular Ion [M]⁺ |
| 171 | [M - OH]⁺ |
| 143 | [M - COOH]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Fragmentation patterns are predicted based on common pathways for carboxylic acids and ketones, such as alpha-cleavage and McLafferty rearrangement.[6][7][8][9][10]
Experimental Protocols
The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[11]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[11][12]
-
If the sample is not easily soluble, it may be prepared in a separate vial and then transferred to the NMR tube, possibly after gentle warming or vortexing.[11] Filtration through a small plug of glass wool can be used to remove any particulate matter.[13]
-
An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[11]
-
-
Data Acquisition (¹H NMR):
-
Data Acquisition (¹³C NMR):
-
Following ¹H NMR, the spectrometer is tuned for the ¹³C frequency.
-
A standard proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time (20-60 minutes or more) is typically required to achieve a good signal-to-noise ratio.[11][14]
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty, clean ATR crystal is collected. This will be subtracted from the sample spectrum.
-
The sample spectrum is then acquired. The instrument directs a beam of infrared radiation through the ATR crystal, and the detector measures the transmitted light.[15]
-
The resulting interferogram is mathematically converted to a spectrum of absorbance or transmittance versus wavenumber.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[16]
-
This stock solution is then further diluted to a final concentration of around 10-100 µg/mL.[16]
-
The final solution should be free of any particulate matter; filtration may be necessary.[16]
-
-
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[17]
-
The gaseous molecules are bombarded with a high-energy electron beam, causing ionization to form a molecular ion and various fragment ions.[18][19]
-
The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[18][19]
-
A detector measures the abundance of each ion, and the data is presented as a mass spectrum.[19]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR Spectra for Carboxylic Acid | Detailed Guide [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
The Microbial Anvil: A Technical Guide to the Putative Biosynthesis of 6,8-Dioxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Dioxononanoic acid, a nine-carbon dicarboxylic acid with ketone functionalities, presents an intriguing molecular architecture with potential applications in pharmaceuticals and as a specialty chemical building block. While the direct microbial biosynthesis of this specific compound is not yet prominently documented in scientific literature, this technical guide elucidates putative metabolic pathways for its formation in microorganisms. By drawing parallels with established fatty acid metabolism, polyketide synthesis, and biotransformation of related molecules, we provide a foundational understanding for future research and metabolic engineering endeavors. This document outlines hypothesized biosynthetic routes, compiles quantitative data from analogous microbial systems, details relevant experimental protocols, and visualizes the proposed pathways to facilitate a deeper comprehension of the underlying biochemical logic.
Introduction
The microbial production of specialty chemicals offers a sustainable alternative to traditional synthetic chemistry. Among the vast array of microbially-derived molecules, organic acids with unique functionalities are of significant interest. This compound, with its nine-carbon backbone and two keto groups, represents a molecule with potential for further chemical derivatization. Understanding its biosynthesis is the first step towards harnessing microorganisms for its production. This guide explores the theoretical biosynthetic landscape of this compound, providing a roadmap for researchers in the field.
Hypothesized Biosynthetic Pathways
Due to the absence of direct evidence for a dedicated this compound biosynthetic pathway, we propose two plausible routes based on well-characterized microbial metabolic networks:
-
Pathway A: Modified Fatty Acid β-Oxidation and Subsequent Oxidation of a C9 Precursor. This pathway postulates the synthesis of a nine-carbon fatty acid (nonanoic acid) followed by a series of oxidation steps to introduce the keto functionalities.
-
Pathway B: Atypical Polyketide Synthesis. This route suggests a polyketide synthase (PKS) machinery could assemble the carbon chain, incorporating the ketone groups at specific positions during chain elongation.
Pathway A: Modified Fatty Acid Metabolism
This proposed pathway leverages the ubiquitous fatty acid synthesis (FAS) and β-oxidation machinery of microorganisms.
Step 1: Synthesis of Nonanoyl-CoA. The biosynthesis would initiate with the standard FAS II system, utilizing acetyl-CoA as a starter unit and malonyl-CoA as the extender unit. Chain termination after four cycles of elongation would yield nonanoyl-ACP, which is then converted to nonanoyl-CoA.
Step 2: ω-Oxidation to 9-Hydroxynonanoic Acid. A cytochrome P450 monooxygenase or a related enzyme system could catalyze the hydroxylation of the terminal methyl group (ω-carbon) of nonanoic acid to produce 9-hydroxynonanoic acid.
Step 3: Oxidation to 9-Oxononanoic Acid. The terminal alcohol would then be oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively, yielding the dicarboxylic acid azelaic acid. However, for the formation of a dioxo acid, we hypothesize a different route involving subsequent oxidations on the fatty acyl chain.
Alternative Step 3 & 4: Introduction of Keto Groups. A more plausible route to this compound from a C9 precursor would involve sequential oxidation reactions. This could occur through the action of specific hydroxylases and dehydrogenases acting at the C6 and C8 positions of a nonanoic acid derivative. For instance, some bacteria are known to produce 10-oxostearic acid from oleic acid via a hydration and subsequent oxidation, indicating microbial capacity for introducing keto groups into fatty acid chains[1].
Pathway B: Atypical Polyketide Synthesis
Polyketide synthases are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors. A hypothetical PKS pathway for this compound could proceed as follows:
Initiation: The synthesis would likely start with an acetyl-CoA starter unit.
Elongation and Ketone Formation: The PKS module would catalyze three rounds of condensation with malonyl-CoA. Crucially, the β-keto groups formed after the first and third extensions would be left unreduced by the ketoreductase (KR) domains, while the second β-keto group would be fully reduced to a methylene group. This selective reduction is a hallmark of modular PKS systems[2][3].
Termination: A thioesterase (TE) domain would then hydrolyze the final polyketide chain from the acyl carrier protein (ACP), releasing this compound. The biosynthesis of β-diketones in plants via a polyketide pathway provides a precedent for the formation of such functionalities[4][5].
Quantitative Data from Analogous Microbial Systems
Direct quantitative data for this compound biosynthesis is unavailable. Therefore, we present data from related microbial production of dicarboxylic acids and medium-chain fatty acids to provide a comparative context for potential yields and productivities.
| Product | Microorganism | Precursor/Carbon Source | Titer (g/L) | Productivity (g/L/h) | Molar Yield (%) | Reference |
| Azelaic Acid (C9 DCA) | Candida tropicalis | Nonanoic Acid | 30.1 | 0.30 | 90 | [6][7] |
| Dodecanedioic Acid (C12 DCA) | Candida tropicalis | Plant-oil derivatives | Not specified | Not specified | Not specified | [6] |
| Medium-Chain Fatty Acids (C6-C10) | Engineered E. coli | Glucose | Not specified | Not specified | Not specified | [8] |
| Odd-Carbon Dicarboxylic Acids | Engineered E. coli | Glucose | Up to 84 mg/L (for C12 DCA) | Not specified | Not specified | [9] |
Experimental Protocols for Key Experiments
The following are generalized protocols for experiments that would be crucial in elucidating the biosynthesis of this compound. These are based on standard methodologies used in microbial metabolic engineering and enzymology.
Protocol for Identification of Biosynthetic Intermediates
Objective: To identify potential precursors and intermediates of this compound in a producing microorganism.
Methodology:
-
Cultivation: Grow the candidate microorganism in a suitable production medium.
-
Sampling: Collect cell-free supernatant and cell pellets at various time points during growth.
-
Extraction:
-
Supernatant: Acidify the supernatant to pH 2 with HCl and extract with an equal volume of ethyl acetate.
-
Cell Pellet: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press. Centrifuge to remove cell debris and extract the supernatant as described above.
-
-
Derivatization (Optional): For GC-MS analysis, derivatize the organic acids to their corresponding methyl esters or trimethylsilyl (TMS) ethers to increase volatility.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identification: Compare the retention times and mass spectra of the detected peaks with authentic standards of hypothesized intermediates (e.g., nonanoic acid, 9-hydroxynonanoic acid).
Protocol for In Vitro Enzyme Assays
Objective: To characterize the activity of candidate enzymes (e.g., hydroxylases, dehydrogenases, PKS domains) involved in the biosynthetic pathway.
Methodology:
-
Gene Cloning and Protein Expression: Clone the gene encoding the candidate enzyme into an expression vector and express the protein in a suitable host like E. coli.
-
Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the hypothesized substrate (e.g., nonanoyl-CoA), and any necessary cofactors (e.g., NADPH for P450s, NAD+/NADH for dehydrogenases).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).
-
-
Product Analysis: Analyze the reaction mixture for the formation of the expected product using HPLC or GC-MS as described in Protocol 4.1.
-
Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) by varying the substrate concentration and measuring the initial reaction rates.
Visualization of Proposed Pathways and Workflows
Signaling Pathways
Caption: Proposed Biosynthesis Pathway A for this compound.
References
- 1. Microbial production of hydroxy and oxo fatty acids by several microorganisms as a model of adipocere formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyketide - Wikipedia [en.wikipedia.org]
- 3. Dissecting complex polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
Methodological & Application
Application Note: Quantification of 6,8-Dioxononanoic Acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,8-Dioxononanoic acid is an oxidized fatty acid of interest in various biological processes. Accurate and sensitive quantification of this analyte in complex biological matrices such as plasma, urine, or tissue homogenates is crucial for understanding its physiological and pathological roles. This application note details a robust and sensitive method for the quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of similar oxidized fatty acids and provides a comprehensive protocol from sample preparation to data analysis.
Principle of the Method
This method employs a liquid-liquid extraction procedure to isolate this compound and an internal standard from the biological matrix. The extracted analytes are then separated using reversed-phase High-Performance Liquid Chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): A suitable deuterated analogue, such as this compound-d4 (if commercially available), or a structurally similar deuterated oxidized fatty acid.
-
HPLC-grade methanol, acetonitrile, water, and isopropanol
-
Glacial acetic acid
-
Hexane
-
Nitrogen gas (high purity)
-
12 x 75 mm borosilicate glass test tubes
-
Polypropylene stoppers
Standard Solution Preparation
Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions by serial dilution in 85% methanol to create a calibration curve.[1][2] The concentration range should be selected to cover the expected physiological or experimental concentrations of the analyte.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methods for the extraction of oxidized fatty acids from plasma or urine.[3][4]
-
Pipette 200 µL of the biological sample (e.g., plasma, urine) into a 12 x 75 mm glass test tube.
-
Add 10 µL of the internal standard working solution.
-
Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a mixture of water/2-propanol/hexane (2/20/30, v/v/v).[4]
-
Vortex the mixture briefly.
-
Cap the tube and vortex vigorously for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.[3][4]
-
Carefully transfer the upper hexane layer to a clean test tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 85% methanol for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
High-Performance Liquid Chromatography (HPLC):
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Ion Spray Voltage: -4.2 kV.[3]
-
Temperature: 350 °C.[3]
-
Collision Gas: Nitrogen.
-
MRM Transitions: These need to be determined by infusing the this compound standard. The precursor ion will be [M-H]⁻. The product ions will result from collision-induced dissociation. For a dicarboxylic acid, common fragmentations include losses of H₂O and CO₂.[5]
Data Presentation
The quantitative performance of the method should be validated to ensure accuracy and precision. The following table summarizes the expected performance characteristics based on similar assays for oxidized fatty acids.[1][2][3]
| Parameter | Expected Value | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve. |
| Limit of Detection (LOD) | 5–100 nM | The lowest concentration of analyte that can be reliably detected.[1] |
| Limit of Quantification (LOQ) | 15–300 nM | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 10% | The relative standard deviation of replicate measurements within the same day.[1] |
| Inter-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements on different days.[1] |
| Accuracy (% Recovery) | 85–115% | The closeness of the measured value to the true value, often assessed by spike and recovery experiments. |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for the quantification of this compound.
LC-MS/MS Analysis Principle
This diagram outlines the logical relationship of the components in the LC-MS/MS analytical system.
Caption: Principle of LC-MS/MS analysis for targeted quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance characteristics, offers a solid foundation for researchers in various fields. Proper method validation is essential before application to experimental samples to ensure data quality and reliability.
References
- 1. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: Oxidative Stress Adducts as Biomarkers for Disease
Topic: Using 8-Oxo-7,8-dihydroguanosine and 8-Oxo-7,8-dihydro-2'-deoxyguanosine as Biomarkers for Disease
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Initial searches for "6,8-Dioxononanoic acid" as a disease biomarker did not yield significant results in the context of established research. However, the structurally related and extensively studied molecules, 8-oxo-7,8-dihydroguanosine (8-oxoGsn) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), are well-established biomarkers of oxidative stress and are implicated in a variety of diseases. This document will focus on these validated biomarkers.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature of numerous diseases. ROS can damage cellular macromolecules, including nucleic acids. The oxidation of guanine, a primary target of ROS, results in the formation of 8-oxo-7,8-dihydroguanosine (8-oxoGsn) from RNA and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) from DNA. These oxidized guanine species are excised by repair mechanisms and excreted in urine, making them valuable non-invasive biomarkers for assessing systemic oxidative stress and disease risk.[1][2][3]
Associated Diseases
Elevated levels of urinary 8-oxoGsn and 8-oxodG have been associated with a range of aging-related and chronic diseases, including:
-
Neurodegenerative Diseases: Increased RNA oxidative damage is observed in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1]
-
Diabetes Mellitus: Higher levels of these biomarkers are linked to type 2 diabetes and its complications, such as diabetic macrovascular complications and nephropathy.[1][2][4] They may serve as predictors of long-term mortality in diabetic patients.[2]
-
Cardiovascular Diseases: Urinary 8-oxoGsn levels are significantly higher in patients with coronary heart disease, suggesting a role in the pathogenesis of atherosclerosis.[1] The combination of urinary 8-oxoGuo and albuminuria can improve the identification of patients at risk for cardiovascular disease and mortality.[4]
-
Kidney Disease: Patients with chronic kidney disease exhibit higher levels of RNA oxidation compared to healthy individuals.[1]
-
Aging: Urinary concentrations of 8-oxoGsn and 8-oxodG show an age-dependent increase, positioning them as potential biomarkers of physiological aging.[3]
Quantitative Data
The following table summarizes representative quantitative data for urinary 8-oxodG and 8-oxoGsn levels in different populations. It is important to note that concentrations can vary based on analytical methods, population characteristics, and study design.
| Biomarker | Population/Condition | Sample Type | Concentration Range | Reference |
| 8-oxodG | Healthy Chinese Adults (21-90 years) | Urine | ~1.5 - 4.5 ng/mL (age-dependent) | [3] |
| 8-oxoGsn | Healthy Chinese Adults (21-90 years) | Urine | ~3.0 - 9.0 ng/mL (age-dependent) | [3] |
| 8-oxoGuo | Newly Diagnosed Type 2 Diabetes Patients | Morning Urine | Median: 2.86 nmol/mmol creatinine | [4] |
Experimental Protocols
Quantification of 8-oxodG and 8-oxoGsn by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity for the simultaneous quantification of 8-oxodG and 8-oxoGsn in biological samples like urine.
Sample Preparation (Urine):
-
Collect spot urine samples.
-
Centrifuge the samples to remove particulate matter.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase.
-
Filter the diluted samples through a 0.22 µm filter prior to injection.
UPLC-MS/MS System and Conditions:
-
UPLC System: A system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over several minutes to separate the analytes.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for 8-oxodG, 8-oxoGsn, and their corresponding internal standards.
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the analytes in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Quantification of 8-oxodG by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples.
Principle: This is a competitive immunoassay. The microplate wells are pre-coated with 8-oxodG. During the assay, 8-oxodG present in the sample or standard competes with a fixed amount of biotin-labeled 8-oxodG for binding sites on a specific anti-8-oxodG antibody. The amount of bound biotinylated 8-oxodG is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The signal intensity is inversely proportional to the concentration of 8-oxodG in the sample.[5]
Assay Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions.
-
Washing: Wash the pre-coated microplate twice.
-
Sample/Standard Addition: Add 50 µL of standard or sample to each well.
-
Competitive Reaction: Add a fixed amount of biotin-labeled 8-oxodG and anti-8-oxodG antibody to each well. Incubate as per the kit instructions (e.g., 1 hour at 37°C).
-
Washing: Wash the plate to remove unbound components.
-
Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate.
-
Washing: Wash the plate to remove unbound conjugate.
-
Substrate Addition: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards.
-
Determine the concentration of 8-oxodG in the samples from the standard curve.
Visualizations
Caption: Oxidative damage to nucleic acids and biomarker generation.
Caption: UPLC-MS/MS workflow for biomarker quantification.
Caption: Competitive ELISA workflow for biomarker quantification.
References
- 1. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary 8-oxo-7,8-dihydroguanosine as a Potential Biomarker of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary albumin and 8-oxo-7,8-dihydroguanosine as markers of mortality and cardiovascular disease during 19 years after diagnosis of type 2 diabetes - A comparative study of two markers to identify high risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for the Extraction of 6,8-Dioxononanoic Acid from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Dioxononanoic acid is a metabolite of alpha-lipoic acid, a crucial cofactor for several mitochondrial dehydrogenase complexes. The quantification of this compound in tissue samples is essential for understanding the metabolic fate and therapeutic mechanisms of alpha-lipoic acid and its derivatives. These application notes provide a detailed protocol for the extraction of this compound from tissue samples for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
This protocol is a synthesized methodology based on established procedures for the extraction of short-chain fatty acids and lipoic acid metabolites from biological matrices.
Materials and Reagents:
-
Tissue Sample: Fresh or frozen tissue (e.g., liver, kidney, heart, muscle)
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Internal Standard (IS): A deuterated analog of this compound or a structurally similar short-chain fatty acid not endogenously present in the sample (e.g., heptanoic acid-d13).
-
Protein Precipitation and Lysis Reagent: Cold methanol containing 0.1% formic acid.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl ether.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for GC-MS analysis.
-
Reconstitution Solvent: Isooctane or other suitable solvent for the analytical instrument.
-
General Lab Equipment: Homogenizer, centrifuge, vortex mixer, evaporator (e.g., nitrogen stream evaporator), autosampler vials with inserts.
Protocol Steps:
-
Sample Preparation and Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
On ice, add the tissue to a pre-chilled tube containing 500 µL of ice-cold PBS.
-
Spike the sample with the internal standard solution.
-
Homogenize the tissue sample using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize enzymatic activity.
-
-
Protein Precipitation and Lysis:
-
Add 1.5 mL of cold methanol (containing 0.1% formic acid) to the tissue homogenate.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
-
Liquid-Liquid Extraction:
-
To the collected supernatant, add 1.5 mL of MTBE.
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Repeat the extraction step with another 1.5 mL of MTBE to maximize recovery. Combine the organic fractions.
-
-
Solvent Evaporation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
-
Derivatization (for GC-MS analysis):
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial tightly and incubate at 60°C for 30 minutes to convert the carboxylic acid group of this compound into its more volatile trimethylsilyl (TMS) ester.
-
After incubation, cool the sample to room temperature.
-
-
Sample Reconstitution and Analysis:
-
Evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the dried derivatized sample in 100 µL of isooctane or another appropriate solvent for injection into the GC-MS or LC-MS system.
-
Transfer the reconstituted sample to an autosampler vial with an insert for analysis.
-
Data Presentation
The following table summarizes representative quantitative data for the extraction of short-chain fatty acids and related compounds from tissue, which can serve as an expected range for this compound extraction. Specific recovery for this compound should be determined experimentally using a spiked matrix sample.
| Analyte | Tissue Type | Extraction Solvent | Analytical Method | Average Recovery (%) | Reference |
| Short-Chain Fatty Acids | Cecum | Methyl tert-butyl ether | GC-MS | 95-117 | [1] |
| Short-Chain Fatty Acids | Liver | Methyl tert-butyl ether | GC-MS | 95-117 | [1] |
| Short-Chain Fatty Acids | Adipose Tissue | Methyl tert-butyl ether | GC-MS | 95-117 | [1] |
| Alpha-Lipoic Acid | Animal Foodstuffs | Methanol/Acidification | HPLC | Not specified | [2] |
| Alpha-Lipoic Acid | Plasma | Acetonitrile/Acidification | HPLC | ~98 | [3] |
Mandatory Visualization
Caption: Experimental workflow for the extraction of this compound from tissue.
Caption: Metabolic pathway of alpha-lipoic acid leading to this compound.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. innspub.net [innspub.net]
- 3. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma [mdpi.com]
- 4. New metabolic pathways of alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma kinetics, metabolism, and urinary excretion of alpha-lipoic acid following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of 6,8-Dioxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6,8-dioxononanoic acid in biological matrices. As a dicarboxylic acid containing two ketone groups, this compound represents a class of molecules that can be challenging to analyze. The methodology presented here is based on established principles for the analysis of similar organic and fatty acids, providing a robust starting point for researchers. This application note includes a detailed experimental protocol, proposed instrument parameters, and data presentation tables.
Introduction
This compound is a C9 dicarboxylic acid featuring ketone functionalities at the 6 and 8 positions. While the specific biological role of this molecule is still under investigation, related oxo-carboxylic acids are known to be involved in various metabolic pathways, including fatty acid oxidation. Accurate quantification of such molecules is crucial for understanding their physiological and pathological significance. LC-MS/MS offers the high sensitivity and specificity required for the analysis of low-abundance analytes in complex biological samples. This proposed method employs a straightforward liquid-liquid extraction for sample preparation and a reverse-phase chromatographic separation coupled with tandem mass spectrometry for detection.
Proposed Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for the extraction of organic acids from plasma or urine.[1]
-
Aliquoting the Sample : Transfer 200 µL of the biological sample (e.g., plasma, urine, or cell culture supernatant) into a clean 2 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled analog of this compound, if available, or a structurally similar dicarboxylic acid).
-
Acidification : Add 50 µL of 1% formic acid to the sample to ensure the analyte is in its protonated form, which enhances extraction efficiency into an organic solvent.
-
Extraction Solvent Addition : Add 1 mL of an appropriate organic solvent, such as ethyl acetate or a mixture of dichloromethane and acetonitrile (2:1, v/v), to the sample.[2]
-
Vortexing : Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifugation : Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the aqueous layer.
-
Drying : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following are proposed starting conditions for the chromatographic separation on a C18 column.
| Parameter | Proposed Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B for 2 min |
Mass Spectrometry Parameters
The following are hypothetical mass spectrometry parameters for this compound. The exact precursor and product ions would need to be optimized by direct infusion of a standard.
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 185.07 (Calculated for [M-H]⁻ of C₉H₁₂O₅) |
| Product Ions (Q3) | To be determined empirically. Plausible fragments could arise from neutral losses of H₂O (m/z 167.06) and CO₂ (m/z 141.08), or cleavage adjacent to the keto groups. |
| Collision Energy | To be optimized for each transition. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables represent the expected performance characteristics of a validated method based on this protocol.
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 185.07 | Fragment 1 | 50 | To be optimized |
| This compound | 185.07 | Fragment 2 | 50 | To be optimized |
| Internal Standard | To be determined | To be determined | 50 | To be optimized |
Table 2: Expected Quantitative Performance
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Metabolomic Analysis of 6,8-Dioxononanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, "6,8-Dioxononanoic acid" is not a widely documented metabolite in publicly available scientific literature. Therefore, this document provides a generalized framework and protocols for the analysis of novel dioxo-dicarboxylic acids, using established methods for chemically related compounds like dicarboxylic and oxo-fatty acids.
Introduction to Dioxo-Dicarboxylic Acids in Metabolomics
Dioxo-dicarboxylic acids are a class of organic compounds characterized by two ketone functional groups and two carboxylic acid functional groups. In the context of metabolomics, the presence and concentration of such molecules can be indicative of specific metabolic pathways, enzymatic activities, or pathological states. For instance, the accumulation of dicarboxylic acids in biological fluids is often associated with the upregulation of fatty acid ω-oxidation, a process that can be initiated when the primary β-oxidation pathway is overwhelmed or impaired. The subsequent metabolism of these dicarboxylic acids occurs primarily through peroxisomal β-oxidation. Therefore, the identification and quantification of novel dioxo-dicarboxylic acids like this compound could provide valuable insights into cellular energy metabolism and oxidative stress.
Potential Signaling Pathways and Metabolic Origin
The hypothetical metabolic origin of this compound likely involves the oxidation of a C9 monocarboxylic or dicarboxylic acid precursor. The initial steps would involve the ω-oxidation of a fatty acid to introduce a terminal carboxylic acid group, followed by further oxidation to form the ketone functionalities. The overall pathway can be visualized as an interplay between fatty acid oxidation pathways in different cellular compartments.
Experimental Protocols
Sample Collection and Storage
Biological Matrices: Plasma, Serum, Urine.
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 2,000 x g for 15 minutes at 4°C. Aliquot the supernatant (plasma) into cryovials.
-
Serum: Collect whole blood in tubes without an anticoagulant. Allow to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Aliquot the supernatant (serum) into cryovials.
-
Urine: Collect mid-stream urine in sterile containers. Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cellular debris. Aliquot the supernatant into cryovials.
For all matrices, immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis to prevent degradation of metabolites.
Metabolite Extraction
This protocol is adapted from methods for extracting dicarboxylic acids from plasma and urine.
Materials:
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled dicarboxylic acid like ¹³C₆-Adipic acid).
-
Methyl-tert-butyl ether (MTBE).
-
Methanol.
-
Water.
Procedure:
-
Thaw frozen samples on ice.
-
To 100 µL of sample (plasma, serum, or urine), add 10 µL of the internal standard solution.
-
Add 400 µL of a cold (-20°C) extraction solvent mixture of MTBE:Methanol:Water (10:3:2.5, v/v/v).
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
The dried extract can be reconstituted for LC-MS analysis or derivatized for GC-MS analysis.
Derivatization for GC-MS Analysis (Optional)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility of dicarboxylic and oxo-acids.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine.
-
Anhydrous sodium sulfate.
Procedure:
-
Ensure the dried extract from the extraction step is completely free of water.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature.
-
The sample is now ready for GC-MS injection.
LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of organic acids without the need for derivatization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Hypothetical for this compound):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion (Q1): m/z 201.07 (calculated for [M-H]⁻ of C₉H₁₂O₅).
-
Product Ions (Q3): Specific product ions would need to be determined by infusing a pure standard. Likely fragments would result from the loss of water (H₂O) and carbon dioxide (CO₂).
-
Collision Energy: To be optimized.
Experimental Workflow Diagram
Data Presentation
The following tables provide examples of how quantitative data for dicarboxylic acids can be presented. These values are based on published studies of related compounds and should be used as a reference for expected concentration ranges and data structure.
Table 1: Hypothetical Plasma Concentrations of Dicarboxylic Acids in a Healthy vs. Disease Cohort
This table is modeled after data from studies on plasma dicarboxylic acids in neurodegenerative diseases.[1]
| Metabolite | Healthy Control (µg/mL) | Disease Cohort (µg/mL) | Fold Change | p-value |
| Adipic Acid (C6) | 0.15 ± 0.04 | 0.25 ± 0.07 | 1.67 | <0.01 |
| Pimelic Acid (C7) | 0.08 ± 0.02 | 0.14 ± 0.03 | 1.75 | <0.01 |
| Suberic Acid (C8) | 0.12 ± 0.03 | 0.22 ± 0.05 | 1.83 | <0.001 |
| This compound | Not Detected | To be determined | - | - |
| Azelaic Acid (C9) | 0.20 ± 0.05 | 0.35 ± 0.08 | 1.75 | <0.001 |
| Sebacic Acid (C10) | 0.18 ± 0.04 | 0.30 ± 0.06 | 1.67 | <0.01 |
Values are presented as mean ± standard deviation. Statistical significance is typically determined using a t-test or ANOVA.
Table 2: Reference Ranges for Urinary Dicarboxylic Acids
This table provides example reference ranges for dicarboxylic acids found in urine, which can be a primary matrix for their excretion.
| Metabolite | Concentration Range (µg/mL) |
| Adipic Acid (C6) | 0.5 - 5.0 |
| Suberic Acid (C8) | 0.2 - 3.0 |
| Sebacic Acid (C10) | 0.1 - 2.0 |
| This compound | To be established |
Concentrations are often normalized to urinary creatinine to account for variations in urine dilution.
Conclusion
The analysis of novel metabolites such as this compound in a metabolomics context holds the potential to uncover new biomarkers and provide deeper insights into metabolic dysregulation. While specific data for this compound is not yet available, the protocols and methodologies outlined in this document provide a robust starting point for its extraction, detection, and quantification. By leveraging established techniques for similar chemical classes, researchers can effectively integrate the analysis of novel dioxo-dicarboxylic acids into their metabolomics workflows.
References
Application Notes and Protocols for 6,8-Dioxononanoic Acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of 6,8-dioxononanoic acid as a substrate in enzymatic assays, with a primary focus on the aldo-keto reductase (AKR) superfamily of enzymes. Due to the limited direct literature on this compound, this document presents a detailed, plausible, and fully referenced hypothetical framework based on established principles of enzymology with analogous dicarbonyl and keto-acid substrates. Protocols for spectrophotometric enzyme activity assays and gas chromatography-mass spectrometry (GC-MS) for product quantification are provided, alongside representative data and relevant metabolic pathway diagrams.
Introduction
This compound is a nine-carbon dicarboxylic acid containing two ketone functionalities. Its structure suggests potential as a substrate for various oxidoreductases, particularly those involved in carbonyl metabolism, such as aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs). AKRs are a large superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide range of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols.[1] These enzymes play crucial roles in the metabolism of xenobiotics, steroid hormones, and products of oxidative stress. The presence of two ketone groups in this compound makes it an interesting substrate for investigating enzyme kinetics, stereoselectivity, and for screening potential inhibitors of AKRs.
This document outlines a hypothetical application of this compound as a substrate for a generic aldo-keto reductase, providing detailed protocols for researchers to adapt for their specific AKR of interest.
Enzymatic Reaction and Principle
The enzymatic assay is based on the reduction of the ketone groups of this compound by an aldo-keto reductase, utilizing NADPH as a cofactor. The reaction progress is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Reaction Scheme:
This compound + 2 NADPH + 2 H⁺ --(Aldo-Keto Reductase)--> 6,8-Dihydroxynonanoic acid + 2 NADP⁺
Quantitative Data Summary
The following tables present hypothetical, yet realistic, kinetic data for the enzymatic reduction of this compound by a putative aldo-keto reductase (AKR). These values are based on typical ranges observed for AKRs with various dicarbonyl and keto-acid substrates.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Reduction
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Wild-Type AKR | 150 | 25 | 12.5 | 8.3 x 10⁴ |
| This compound | Mutant AKR 1 | 50 | 20 | 10 | 2.0 x 10⁵ |
| This compound | Mutant AKR 2 | 300 | 30 | 15 | 5.0 x 10⁴ |
Table 2: Inhibitor Effects on Wild-Type AKR Activity with this compound
| Inhibitor | Type of Inhibition | Ki (µM) | IC₅₀ (µM) |
| Inhibitor A | Competitive | 10 | 25 |
| Inhibitor B | Non-competitive | 50 | 100 |
| Inhibitor C | Uncompetitive | 20 | 45 |
Experimental Protocols
Protocol for Aldo-Keto Reductase Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an AKR with this compound as the substrate.
Materials:
-
Purified aldo-keto reductase (AKR) enzyme
-
This compound stock solution (100 mM in DMSO)
-
NADPH stock solution (10 mM in 10 mM Tris-HCl, pH 7.4)
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature
Procedure:
-
Prepare the reaction mixture: For a 200 µL final reaction volume in a 96-well plate, prepare a master mix containing the Assay Buffer and NADPH. The final concentration of NADPH should be 200 µM.
-
Substrate Dilutions: Prepare a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0-1000 µM).
-
Enzyme Preparation: Dilute the purified AKR enzyme in Assay Buffer to a suitable final concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Assay Setup:
-
Add 180 µL of the reaction mixture (buffer + NADPH) to each well.
-
Add 10 µL of the diluted this compound solutions to the respective wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add 10 µL of the diluted enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes in a kinetic mode. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol for Product Identification and Quantification by GC-MS
This protocol describes the analysis of the reaction products (6,8-dihydroxynonanoic acid) using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Materials:
-
Reaction samples from the enzymatic assay
-
Internal Standard (e.g., a stable isotope-labeled version of the product or a structurally similar dihydroxy acid)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Reaction Quenching: Stop the enzymatic reaction at a specific time point by adding 20 µL of 1 M HCl to a 200 µL reaction volume.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample.
-
Liquid-Liquid Extraction:
-
Add 500 µL of ethyl acetate to each sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction process once more and pool the organic layers.
-
-
Drying: Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC conditions (example):
-
Inlet temperature: 250°C
-
Oven program: 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS conditions (example):
-
Ion source temperature: 230°C
-
Scan mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
-
Data Analysis: Identify the derivatized product by its mass spectrum and retention time compared to a standard. Quantify the product by comparing its peak area to that of the internal standard.
Visualization of Pathways and Workflows
Hypothetical Metabolic Context of this compound
The metabolism of this compound can influence the cellular redox state by altering the NADH/NAD⁺ ratio. This, in turn, can impact signaling pathways regulated by sirtuins, which are NAD⁺-dependent deacetylases involved in the control of metabolism and stress responses.
Caption: Hypothetical metabolic impact of this compound reduction.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the major steps involved in the kinetic characterization of an enzyme using this compound as a substrate.
Caption: Workflow for enzymatic kinetic analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No detectable enzyme activity | Inactive enzyme, incorrect buffer pH, inhibitor present. | Verify enzyme activity with a known positive control substrate. Check buffer pH. Ensure no contaminating inhibitors. |
| High background signal | Non-enzymatic reduction of substrate, NADPH instability. | Run a no-enzyme control. Prepare fresh NADPH solution. |
| Non-linear reaction rate | Substrate depletion, product inhibition, enzyme instability. | Use a lower enzyme concentration. Measure initial rates over a shorter time course. Check enzyme stability over time. |
| Poor GC-MS peak shape | Incomplete derivatization, column degradation. | Optimize derivatization conditions (time, temperature). Use a fresh GC column. |
Conclusion
While this compound is not a widely characterized enzymatic substrate, its dicarbonyl structure makes it a valuable tool for investigating the activity and inhibition of aldo-keto reductases and other related enzymes. The protocols and data presented here provide a robust framework for researchers to design and execute experiments to explore the role of this and similar molecules in various biological systems. The provided methodologies can be adapted for high-throughput screening of enzyme inhibitors, which is of significant interest in drug development.
References
Application Notes and Protocols for 6,8-Dioxononanoic Acid Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guidelines are general recommendations for the handling and storage of 6,8-Dioxononanoic acid analytical standards. Specific information for this compound is limited, and these protocols are based on best practices for similar aliphatic oxo-carboxylic acids. Always consult the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) provided by the supplier for specific instructions.
Introduction
This compound is a dicarbonyl compound containing a carboxylic acid functional group. As an analytical standard, its purity and stability are critical for accurate quantitative and qualitative analysis. Proper handling and storage are paramount to prevent degradation and ensure the integrity of experimental results. These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound standards in a laboratory setting.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet for this compound is not widely available, data from structurally related nonanoic acid derivatives indicate potential hazards.[1][2][3] Users should handle this compound with care, assuming it may possess similar properties.
2.1 General Hazard Summary
The following table summarizes common hazards associated with similar carboxylic acid compounds.[1][2][3][4]
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1][2][4] | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P362+P364: Take off contaminated clothing and wash it before reuse.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][3] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.[1] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| Aquatic Hazard | May be harmful to aquatic life with long lasting effects.[2] | P273: Avoid release to the environment.[2] |
2.2 Personal Protective Equipment (PPE)
To ensure safety, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Tightly sealed safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat. Protective work clothing is advised.[1]
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a suitable dust mask or respirator.
Storage and Handling Protocols
Proper storage is essential to maintain the chemical integrity of the analytical standard.
3.1 Initial Receipt and Storage Workflow
The following diagram illustrates the recommended workflow upon receiving a new analytical standard.
Caption: Workflow for receiving and storing analytical standards.
3.2 Recommended Storage Conditions
-
Temperature: Store in a cool, dry place.[2][4] For long-term stability, refrigeration (2-8 °C) is recommended unless the CoA specifies otherwise. Avoid repeated freeze-thaw cycles if stored frozen.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]
-
Environment: Store in a well-ventilated area away from direct sunlight, heat sources, and incompatible materials (e.g., strong oxidizing agents).[2]
3.3 Handling Precautions
-
Always handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent dust formation if the standard is in solid form.[2][4]
-
Do not eat, drink, or smoke in the area where the standard is being handled.[2]
Experimental Protocols
4.1 Preparation of a Primary Stock Solution
This protocol outlines a general procedure for preparing a stock solution from a neat (pure) analytical standard.
Materials:
-
This compound analytical standard
-
Class A volumetric flask
-
Analytical balance
-
Spatula
-
High-purity solvent (e.g., HPLC-grade Acetonitrile, Methanol, or DMSO)
-
Pipettes
Workflow Diagram:
Caption: Protocol for preparing a standard stock solution.
Procedure:
-
Equilibration: Allow the container of the analytical standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the standard using an analytical balance.
-
Transfer: Carefully transfer the weighed standard into a clean, calibrated volumetric flask.
-
Dissolution: Add a portion (approximately 50-70%) of the final volume of the selected high-purity solvent.
-
Mixing: Gently swirl or sonicate the flask until the standard is completely dissolved.
-
Dilution to Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times (15-20) to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the solution to an appropriate storage vial. Label clearly with the compound name, concentration, solvent, and preparation date. Store as recommended, typically at 2-8 °C or -20 °C, protected from light.
4.2 Solvent Selection
The solubility of this compound has not been extensively documented. Based on its structure (a polar carboxylic acid with a relatively long alkyl chain), the following solvents are suggested for initial testing:
-
High Polarity: Methanol, Ethanol
-
Moderate Polarity: Acetonitrile
-
Aprotic Polar: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
It is likely insoluble in non-polar solvents like hexane and sparingly soluble in water.[1] Always perform a small-scale solubility test before preparing a bulk stock solution.
Stability
-
Shelf Life: Analytical standards have a limited shelf life. Always check the expiration date on the label or CoA.[5]
-
Solution Stability: The stability of this compound in solution is unknown. It is recommended to prepare fresh working solutions daily from a stock solution. Stock solutions should be monitored for signs of degradation (e.g., discoloration, precipitation) and stored under recommended conditions. For critical applications, solution stability studies should be performed.
References
Synthesis of 6,8-Dioxononanoic Acid Derivatives for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6,8-dioxononanoic acid and its derivatives. These compounds are valuable research tools, particularly in the study of lipoic acid metabolism and the enzymes involved, such as lipoic acid synthase (LAS). The methodologies outlined below are based on established chemical principles and aim to provide a clear pathway for the laboratory synthesis of these important molecules.
Introduction
This compound is a dicarbonyl derivative of nonanoic acid and serves as a key precursor and intermediate in various biochemical pathways. Its structural similarity to intermediates in the biosynthesis of lipoic acid makes it an important tool for studying the mechanisms of enzymes like lipoic acid synthase. Lipoic acid is an essential cofactor in aerobic metabolism, and understanding its synthesis is crucial for research in metabolism, mitochondrial function, and related diseases.
The synthesis of this compound derivatives can be challenging due to the presence of multiple reactive functional groups. The protocols detailed herein describe a multi-step synthetic route starting from pimelic acid, a readily available dicarboxylic acid.[1][2]
Signaling Pathway and Experimental Workflow
The synthesis of this compound is a multi-step chemical process. The overall workflow involves the selective modification of a seven-carbon dicarboxylic acid backbone, followed by chain extension and oxidation to introduce the desired ketone functionalities.
Caption: Synthetic workflow for this compound.
The biological significance of this compound derivatives lies in their interaction with the lipoic acid biosynthesis pathway. Lipoic acid is synthesized from octanoic acid in a series of enzymatic steps.[3][4] this compound can be used as a substrate analog or probe to study the enzymes involved in this pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Dioxononanoic Acid
Welcome to the technical support center for the synthesis of 6,8-Dioxononanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is the alkylation of the dianion of acetylacetone (2,4-pentanedione) with a salt of a 4-halobutanoic acid, such as 4-chlorobutanoic acid. This reaction selectively forms a new carbon-carbon bond at the terminal methyl group of the acetylacetone.[1]
Q2: Why is a dianion of acetylacetone used instead of a monoanion?
Using a dianion, formed by treating acetylacetone with two equivalents of a strong base, ensures that the alkylation occurs selectively at the less acidic terminal carbon (C-1) rather than the more acidic central carbon (C-3). This is crucial for obtaining the desired this compound structure.
Q3: What are the typical yields for the synthesis of this compound using this method?
Yields can vary depending on the specific reactants and conditions used. For instance, the reaction of disodioacetylacetone with the sodium salt of 4-chlorobutanoic acid has been reported to yield 11% of this compound, while using the lithium salt of 4-chlorobutanoic acid can increase the yield to 41%.[1]
Q4: What are some common side products in this synthesis?
Common side products can arise from O-alkylation instead of the desired C-alkylation, or from dialkylation where the haloacid salt reacts at both ends of the acetylacetone dianion. Impurities from unreacted starting materials may also be present.
Q5: How can I purify the final product?
Purification of this compound can typically be achieved through crystallization. The crude product, often an oil or a low-melting solid, can be dissolved in a suitable solvent system and cooled to induce crystallization, yielding a purified solid product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the acetylacetone dianion. 2. The haloacid salt is not sufficiently reactive. 3. Reaction temperature is too low. 4. Hydrolysis of the dianion by moisture. | 1. Ensure the use of a sufficiently strong base (e.g., sodium amide or lithium diisopropylamide) in the correct stoichiometry (2 equivalents). 2. Consider using a more reactive haloacid salt, for example, a bromo- or iodo- derivative instead of a chloro- derivative. Using a lithium salt of the haloacid may also improve yield.[1] 3. Gradually warm the reaction mixture after the addition of the haloacid salt to ensure the reaction goes to completion. 4. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products | 1. O-alkylation competing with C-alkylation. 2. Dialkylation of the acetylacetone dianion. | 1. The choice of solvent can influence the C/O alkylation ratio. Less polar, aprotic solvents generally favor C-alkylation. 2. Use a 1:1 stoichiometry of the acetylacetone dianion to the haloacid salt to minimize dialkylation. Adding the haloacid salt slowly to the dianion solution can also help. |
| Difficulty in Product Isolation/Purification | 1. The product is an oil and does not crystallize. 2. The product is contaminated with unreacted starting materials. | 1. Try different solvent systems for crystallization (e.g., ether/petroleum ether, ethyl acetate/hexane). If crystallization fails, column chromatography on silica gel may be an effective purification method. 2. Ensure proper work-up procedures to remove unreacted starting materials. This may include aqueous washes to remove salts and unreacted haloacid. |
Experimental Protocol: Synthesis of this compound
This protocol is based on the alkylation of disodioacetylacetone with a 4-halobutanoic acid salt.[1]
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Sodium amide (NaNH₂) or other strong base (2 equivalents)
-
4-Chlorobutanoic acid
-
Sodium hydroxide or Lithium hydroxide
-
Anhydrous liquid ammonia (or other suitable aprotic solvent like THF)
-
Diethyl ether
-
Hydrochloric acid (for acidification)
-
Solvents for extraction and crystallization (e.g., ether, benzene, Skelly B)
Procedure:
-
Preparation of the Haloacid Salt: Prepare the sodium or lithium salt of 4-chlorobutanoic acid by reacting it with one equivalent of sodium hydroxide or lithium hydroxide in an appropriate solvent. Isolate and dry the salt before use.
-
Formation of Disodioacetylacetone: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve sodium amide (2 equivalents) in anhydrous liquid ammonia. To this solution, add acetylacetone (1 equivalent) dropwise with stirring. The formation of the dianion is typically rapid.
-
Alkylation Reaction: To the solution of disodioacetylacetone, add the prepared salt of 4-chlorobutanoic acid (1 equivalent) portion-wise or as a solution in a suitable solvent. The reaction mixture is stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, carefully quench the reaction mixture with a proton source (e.g., ammonium chloride), followed by the addition of water. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 1.
-
Extraction: Extract the acidified aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization. For example, dissolving the crude oil in warm benzene followed by the addition of hot Skelly B and seeding can induce crystallization.[2]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of dioxoalkanoic acids via the alkylation of disodioacetylacetone with various haloacid salts.[1]
| Haloacid | Cation of Haloacid Salt | Product | Yield (%) |
| 4-Chlorobutanoic acid | Na⁺ | This compound | 11 |
| 4-Chlorobutanoic acid | Li⁺ | This compound | 41 |
| 3-Bromopropanoic acid | Na⁺ | 5,7-Dioxooctanoic acid | 11 |
| 3-Bromopropanoic acid | Li⁺ | 5,7-Dioxooctanoic acid | 58 |
| 6-Bromohexanoic acid | Li⁺ | 8,10-Dioxoundecanoic acid | 70 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 6,8-Dioxononanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6,8-Dioxononanoic acid in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate Formation When Dissolving this compound in Water
-
Question: I am observing a precipitate or cloudy solution when trying to dissolve this compound in water at my desired concentration. What should I do?
-
Answer: this compound, as a dicarboxylic acid with a nine-carbon backbone, is expected to have limited aqueous solubility. The long carbon chain contributes to its hydrophobic nature, leading to precipitation in purely aqueous solutions, especially at higher concentrations.[1][2] The solubility of dicarboxylic acids generally decreases with increasing carbon chain length.[1]
To address this, consider the following strategies:
-
pH Adjustment: Increase the pH of your aqueous solution. By deprotonating the carboxylic acid groups to form carboxylate salts, the polarity of the molecule increases, which significantly enhances water solubility.[3][4] A common approach is to use a basic solution like sodium hydroxide (NaOH) or a buffer with a pH above the pKa of the carboxylic acid groups.
-
Use of Co-solvents: Incorporate a water-miscible organic solvent into your aqueous solution.[5][6] Co-solvents can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[6]
-
Employ Surfactants: Add a surfactant to your solution. Surfactants form micelles that can encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous medium.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent. In acidic to neutral solutions, the carboxylic acid groups will be largely protonated, rendering the molecule less polar and thus less soluble in water. By increasing the pH to a basic range (e.g., pH > 8), the carboxylic acid groups will deprotonate to form the more soluble carboxylate anions.[3][4]
Q3: What are some suitable co-solvents for solubilizing this compound?
A3: Common water-miscible organic solvents that can be used as co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[5][] The choice of co-solvent may depend on the specific requirements of your experiment, including cell toxicity and compatibility with other reagents. The hydrophobicity of the drug directly impacts the degree of solubilization in water-cosolvent mixtures.[13][14]
Q4: Can I use surfactants to improve the solubility? If so, which ones are recommended?
A4: Yes, surfactants are an effective way to increase the aqueous solubility of hydrophobic compounds.[7][8] Common non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments due to their relatively low toxicity. Ionic surfactants such as sodium lauryl sulfate (SLS) can also be used, but their potential to denature proteins should be considered.[7]
Q5: Are there other advanced methods to enhance the solubility of this compound for in vivo studies?
A5: For in vivo applications, formulation strategies such as the use of cyclodextrins, solid dispersions, and lipid-based formulations can be employed to improve the bioavailability of poorly soluble drugs.[15][16][17][18][19][20][21]
-
Cyclodextrins: These form inclusion complexes with the hydrophobic parts of the molecule, effectively shielding them from the aqueous environment and increasing solubility.[15][16][18][19][21]
-
Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix to improve its dissolution rate.[22]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its absorption.[17]
Data Presentation: Solubility Enhancement Strategies
The following tables summarize hypothetical quantitative data for different solubilization methods for this compound. These values are illustrative and intended to provide a comparative overview.
Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C
| pH | Estimated Solubility (mg/mL) |
| 4.0 | < 0.1 |
| 6.0 | 0.5 |
| 7.4 | 5.0 |
| 8.5 | > 50 |
Table 2: Effect of Co-solvents on the Solubility of this compound in Aqueous Solution (pH 7.4) at 25°C
| Co-solvent | Concentration (% v/v) | Estimated Solubility (mg/mL) |
| None | 0 | 5.0 |
| Ethanol | 10 | 15.0 |
| Ethanol | 20 | 40.0 |
| Propylene Glycol | 10 | 12.0 |
| Propylene Glycol | 20 | 35.0 |
| DMSO | 5 | 25.0 |
| DMSO | 10 | > 100 |
Table 3: Effect of Surfactants on the Apparent Aqueous Solubility of this compound (pH 7.4) at 25°C
| Surfactant | Concentration (% w/v) | Estimated Apparent Solubility (mg/mL) |
| None | 0 | 5.0 |
| Tween® 80 | 0.1 | 10.0 |
| Tween® 80 | 0.5 | 30.0 |
| Pluronic® F-68 | 0.1 | 8.0 |
| Pluronic® F-68 | 0.5 | 25.0 |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Objective: To prepare a stock solution of this compound by increasing the pH.
-
Materials:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add a portion of the final volume of deionized water to a beaker containing the compound.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the desired pH (e.g., 8.5) is reached.
-
Add deionized water to reach the final desired volume.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.
-
Protocol 2: Solubilization using a Co-solvent
-
Objective: To prepare a stock solution of this compound using a water-miscible organic solvent.
-
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small volume of the chosen co-solvent to dissolve the compound completely. For example, for a final concentration of 10 mg/mL in 10% DMSO, dissolve 10 mg of the acid in 100 µL of DMSO.
-
Once fully dissolved, slowly add the aqueous buffer (e.g., PBS) to the co-solvent mixture while vortexing or stirring to prevent precipitation.
-
Continue adding the buffer until the final desired volume and co-solvent concentration are reached.
-
If necessary, adjust the final pH.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to overcoming the solubility issues of this compound.
Caption: A workflow for troubleshooting solubility issues.
Caption: Effect of pH on the ionization and solubility.
Caption: Mechanism of co-solvents in enhancing solubility.
Caption: Surfactant micelle encapsulating a hydrophobic molecule.
References
- 1. The chemistry of Dicarboxylic Acids.pptx [slideshare.net]
- 2. quora.com [quora.com]
- 3. longdom.org [longdom.org]
- 4. reddit.com [reddit.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. fda.gov [fda.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The solubilities of dicarboxylic acids in benzene and aqueous solutions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 13. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. researchgate.net [researchgate.net]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. scispace.com [scispace.com]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometric Analysis of 6,8-Dioxononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of 6,8-Dioxononanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3][4][5] In the analysis of this compound, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2][3][5][6] These effects are a significant concern in complex biological matrices like plasma, urine, or tissue homogenates.[1][7]
Q2: What are the common sources of matrix effects in biological samples for this analysis?
A2: The most common sources of matrix effects in biological samples are phospholipids, salts, endogenous metabolites, and proteins.[1][7] Phospholipids are particularly problematic in electrospray ionization (ESI) as they can co-elute with the analyte of interest and suppress its ionization.[6][8][9] Given the acidic nature of this compound, ion-pairing agents or mobile phase additives used during chromatography can also contribute to matrix effects.[1][7]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.
-
Post-Extraction Spike Method: This method provides a quantitative assessment of matrix effects.[10] You compare the signal response of a known concentration of this compound in a clean solvent to the response of the same concentration spiked into a blank, extracted sample matrix.[2] A significant difference in signal intensity indicates the presence of matrix effects.[2]
-
Post-Column Infusion Method: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[11] A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix is injected onto the LC column. Any deviation from a stable baseline signal indicates at what retention times matrix components are eluting and causing interference.[11]
Q4: What is the best internal standard to use for the analysis of this compound to compensate for matrix effects?
A4: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C- or ²H-labeled).[11][12][13] A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus providing a reliable means for accurate quantification.[3] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.
Issue 1: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Undetected matrix effects are suppressing or enhancing the signal of this compound.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Perform a post-extraction spike experiment to quantify the extent of signal suppression or enhancement.
-
Use post-column infusion to identify the retention time windows where matrix interference is most significant.
-
-
Optimize Sample Preparation:
-
Problem: Protein precipitation alone is often insufficient for removing phospholipids.[1][7]
-
Solution: Implement a more rigorous sample cleanup technique. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components.[14][15] For phospholipid removal specifically, specialized techniques like HybridSPE can be very effective.[6][8]
-
-
Refine Chromatographic Conditions:
-
Problem: Co-elution of this compound with matrix components.
-
Solution: Adjust the chromatographic gradient to achieve better separation between the analyte and the interfering compounds identified through post-column infusion.[3] Consider using a different stationary phase or modifying the mobile phase composition.
-
-
Implement an Appropriate Internal Standard:
Issue 2: Significant ion suppression observed at the retention time of this compound.
Possible Cause: Co-elution with phospholipids or other highly abundant, easily ionizable matrix components.
Troubleshooting Steps:
-
Phospholipid Removal:
-
Chromatographic Separation:
-
Modify the LC gradient to separate the elution of this compound from the region of phospholipid elution. Phospholipids typically elute in the later part of a reversed-phase gradient.
-
Consider using a different column chemistry that provides alternative selectivity.
-
-
Change Ionization Source:
-
If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ionization suppression from non-volatile matrix components.[12]
-
Data Presentation: Illustrative Matrix Effect Evaluation
The following table summarizes hypothetical quantitative data from a post-extraction spike experiment to evaluate matrix effects on this compound in human plasma.
| Sample Type | Analyte Concentration (ng/mL) | Mean Peak Area (n=3) | Standard Deviation | % Matrix Effect* |
| Standard in Solvent | 50 | 1,250,000 | 45,000 | N/A |
| Post-Spike in Plasma | 50 | 875,000 | 62,000 | -30% (Suppression) |
| Standard in Solvent | 500 | 12,800,000 | 350,000 | N/A |
| Post-Spike in Plasma | 500 | 9,600,000 | 480,000 | -25% (Suppression) |
*Calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare Blank Matrix Samples: Extract at least three different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method (e.g., protein precipitation, SPE, or LLE).
-
Prepare Standard Solutions: Prepare standard solutions of this compound in a clean solvent (e.g., methanol/water) at low, medium, and high concentrations relevant to your assay range.
-
Spike Extracted Matrix: Spike the blank extracted matrix samples with the standard solutions of this compound to achieve the same final concentrations as the standard solutions.
-
Analysis: Analyze both the standard solutions and the post-spiked matrix samples by LC-MS/MS.
-
Calculation: Calculate the percentage matrix effect for each concentration level using the formula: % Matrix Effect = ((Mean Peak Area in Matrix / Mean Peak Area in Solvent) - 1) * 100 A value below 0% indicates ion suppression, while a value above 0% indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol that should be optimized for this compound.
-
Select SPE Sorbent: Choose an appropriate SPE sorbent based on the properties of this compound (e.g., a mixed-mode anion exchange or a reversed-phase sorbent).
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer with a pH to ensure the analyte is charged).
-
Equilibration: Equilibrate the cartridge with a solution that mimics the sample loading conditions.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds without eluting the analyte.
-
Elution: Elute this compound with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Workflow for quantitative matrix effect evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Chromatographic Separation of 6,8-Dioxononanoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 6,8-Dioxononanoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound isomers?
A1: The primary challenges stem from the structural similarity of the isomers, which often results in co-elution or poor resolution. Key difficulties include differentiating between positional and stereoisomers, which may exhibit very similar physicochemical properties, making their separation by standard chromatographic techniques challenging.
Q2: Which chromatographic techniques are most suitable for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques. HPLC, particularly Reverse-Phase (RP-HPLC) and Chiral HPLC, is often preferred for its versatility in mobile phase and stationary phase selection.[1][2] GC, typically coupled with Mass Spectrometry (GC-MS), is also a powerful technique, especially for volatile derivatives of the isomers.[3]
Q3: How can I improve the resolution between closely eluting isomers?
A3: Improving resolution can be achieved by systematically optimizing several parameters.[4] This includes adjusting the mobile phase composition, changing the column stationary phase, optimizing the column temperature, and modifying the flow rate.[1][4][5] For chiral isomers, employing a chiral stationary phase or a chiral mobile phase additive is crucial.[2][6]
Q4: What type of HPLC column is recommended for separating this compound isomers?
A4: The choice of column is critical for successful separation. For achiral separations, a C18 column is a good starting point for reverse-phase HPLC.[7] For chiral separations, polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases are often effective.[8] The selection should be guided by initial screening of different column chemistries.[2]
Q5: Should I derivatize my samples before analysis?
A5: Derivatization can be beneficial for both HPLC and GC analysis. For HPLC, it can improve peak shape and detector response.[9][10] For GC, derivatization is often necessary to increase the volatility and thermal stability of the acidic isomers.[3][11]
Troubleshooting Guides
Issue 1: Poor Peak Resolution/Co-elution of Isomers
Symptoms:
-
Peaks are not returning to the baseline before the next one elutes.[4]
-
A single broad peak is observed where multiple isomers are expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the organic modifier-to-aqueous ratio. For reverse-phase HPLC, a lower percentage of the organic solvent will generally increase retention and may improve resolution.[5] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.[6] Adding a buffer to control the pH of the mobile phase is also crucial for acidic compounds. |
| Suboptimal Column Chemistry | Screen different stationary phases. If using a C18 column, consider one with a different bonding density or end-capping. For chiral separations, test a variety of chiral stationary phases (e.g., amylose- or cellulose-based).[2][8] |
| Incorrect Column Temperature | Temperature affects both viscosity of the mobile phase and the thermodynamics of the separation.[4] Lowering the temperature can sometimes increase resolution, while higher temperatures can improve efficiency but may decrease retention.[4][5] |
| Flow Rate is Too High | Reducing the flow rate can lead to better peak resolution by allowing more time for the analytes to interact with the stationary phase.[4] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" or "front" extending from the main peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with the Stationary Phase | For acidic compounds like this compound, interactions with residual silanol groups on the silica-based stationary phase can cause tailing. Adding a small amount of a competing acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase can mitigate this.[12] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape.[13] Replace the guard column and if the problem persists, try flushing or replacing the analytical column. |
Issue 3: Low Sensitivity/Poor Signal-to-Noise Ratio
Symptoms:
-
Peaks are small and difficult to distinguish from the baseline noise.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Analyte Concentration | Concentrate the sample before injection. |
| Poor Detector Response | For UV detection, ensure the wavelength is set to the absorbance maximum of the analyte or its derivative. If the native chromophore is weak, consider derivatization with a UV-active tag.[9] For mass spectrometry, optimize the ionization source parameters. |
| High Baseline Noise | Ensure the mobile phase is properly degassed.[13] A contaminated detector cell can also contribute to noise.[13] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Achiral Separation
This protocol provides a starting point for the separation of this compound isomers.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer |
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC Method for Enantiomeric Separation
This protocol is designed for the separation of enantiomers of a specific this compound isomer.
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detector | UV at 220 nm |
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Ensure the sample is fully dissolved before injection.
Visualizations
Caption: Troubleshooting decision tree for optimizing isomer separation.
Caption: General experimental workflow for chromatographic analysis.
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. GC/MS quantification of individual fatty acids of selected green leafy vegetable foliage and their biodiesel attributes [grasasyaceites.revistas.csic.es]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Best Practices for Storing 6,8-Dioxononanoic Acid to Prevent Oxidative Degradation
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential guidance and troubleshooting protocols to ensure the stability and integrity of 6,8-Dioxononanoic acid during storage. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary cause of this compound degradation during storage? | The primary cause of degradation is oxidation, facilitated by exposure to atmospheric oxygen. The two carbonyl groups within the molecule make it particularly susceptible to oxidative stress. Factors such as elevated temperature, light, and humidity can accelerate this process. |
| What are the tell-tale signs of degradation? | Visual indicators of degradation can include a noticeable color change (typically to a yellow or brownish hue), the formation of precipitates, or a change in the physical state of the compound. However, significant degradation can occur without any visible signs, making analytical monitoring crucial. |
| What are the optimal storage conditions for this compound? | For maximum stability, this compound should be stored at low temperatures, ideally at -20°C for short-term storage and -80°C for long-term storage. It is imperative to store it in a tightly sealed, amber glass vial under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and light. |
| Is it advisable to store this compound in solution? | If storage in solution is necessary, use a high-purity, degassed aprotic solvent. Prepare the solution under an inert atmosphere and store it under the same low-temperature, light-protected, and inert conditions as the neat compound. It is recommended to prepare fresh solutions for critical experiments. |
| Can antioxidants be used to prevent degradation? | Yes, the addition of an appropriate antioxidant can help mitigate oxidative degradation, especially for solutions.[1][2][3][4] However, the compatibility of the antioxidant with the intended downstream applications must be thoroughly validated to avoid any interference. |
Troubleshooting Guide
| Issue Encountered | Potential Cause & Recommended Solution |
| Sample has developed a yellow or brown tint. | Cause: This is a strong indication of oxidative degradation and potential polymerization. Solution: It is highly recommended to discard the discolored sample. For future prevention, strictly adhere to storage under an inert atmosphere, at low temperatures, and with light protection. |
| Appearance of new, unidentified peaks in HPLC or other analytical readouts. | Cause: The presence of new peaks signifies the formation of degradation products. The dicarbonyl structure is prone to cleavage, which can result in a variety of smaller, more polar byproducts. Solution: Confirm the identity of the impurities using mass spectrometry to better understand the degradation pathway. Review your handling procedures to minimize exposure to air and consider aliquoting the compound upon receipt to avoid repeated freeze-thaw cycles. |
| Inconsistent or non-reproducible experimental results. | Cause: Variable sample integrity due to inconsistent degradation levels between aliquots can lead to poor reproducibility. Solution: Institute a standardized protocol for the storage and handling of this compound. It is good practice to qualify a new batch upon receipt and periodically re-assess its purity to ensure it remains within acceptable specifications for your experiments. |
Experimental Protocols
Protocol 1: Comprehensive Stability Assessment
Objective: To evaluate the stability of this compound under various storage conditions.
Methodology:
-
Aliquot solid this compound into separate amber glass vials.
-
Establish different storage conditions:
-
-80°C under argon
-
-20°C under argon
-
4°C under air
-
25°C under air with light exposure
-
-
For solution stability, prepare a 10 mM stock solution in degassed, high-purity DMSO and store under the same conditions.
-
At predetermined time points (e.g., 0, 4, 8, 12, and 24 weeks), retrieve one aliquot from each condition.
-
Analyze the purity of each sample using a validated, stability-indicating HPLC-UV method.
-
Quantify the parent compound and any emergent degradation products.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the chemical nature of degradation products resulting from oxidative stress.
Methodology:
-
Induce degradation in a sample of this compound by exposing it to air at 40°C for one week.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
Analyze the sample using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Elucidate the structures of potential degradation products based on their mass-to-charge ratios (m/z) and fragmentation patterns.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of a stability study.
Table 1: Stability of Solid this compound Over 24 Weeks
| Storage Condition | Purity at Week 0 (%) | Purity at Week 12 (%) | Purity at Week 24 (%) | Observations |
| -80°C, Argon, Dark | 99.7 | 99.6 | 99.5 | White crystalline solid |
| -20°C, Argon, Dark | 99.7 | 99.2 | 98.8 | White crystalline solid |
| 4°C, Air, Dark | 99.7 | 95.1 | 90.3 | Faint yellow solid |
| 25°C, Air, Light | 99.7 | 82.4 | 68.7 | Yellow, clumpy solid |
Table 2: Stability of this compound (10 mM in DMSO) Over 24 Weeks
| Storage Condition | Purity at Week 0 (%) | Purity at Week 12 (%) | Purity at Week 24 (%) | Observations |
| -80°C, Argon, Dark | 99.8 | 99.7 | 99.5 | Clear, colorless solution |
| -20°C, Argon, Dark | 99.8 | 99.3 | 98.9 | Clear, colorless solution |
| 4°C, Air, Dark | 99.8 | 96.0 | 92.1 | Clear, faintly yellow solution |
| 25°C, Air, Light | 99.8 | 85.3 | 75.6 | Clear, yellow solution |
Visual Representations
References
- 1. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview [ouci.dntb.gov.ua]
- 3. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting low signal intensity for 6,8-Dioxononanoic acid in GC-MS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity when analyzing 6,8-Dioxononanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide: Low Signal Intensity
Low signal intensity for this compound can arise from various factors throughout the analytical workflow, from sample preparation to data acquisition. This guide presents a systematic approach to identify and resolve the root cause of the issue.
Q1: My signal for this compound is very low or non-existent. Where should I start troubleshooting?
Start by systematically evaluating your entire workflow. The logical flow diagram below outlines a step-by-step troubleshooting process. Begin with sample preparation and derivatization, as these are the most common sources of error for analyzing polar, non-volatile compounds like dicarboxylic acids.
Caption: Troubleshooting workflow for low GC-MS signal.
Frequently Asked Questions (FAQs)
Sample Preparation & Derivatization
Q2: Is derivatization necessary for analyzing this compound?
Yes, derivatization is essential. This compound is a polar molecule with two carboxylic acid functional groups and two ketone groups, making it non-volatile. GC-MS analysis requires analytes to be volatile enough to travel through the GC column.[1] Derivatization converts the polar carboxyl groups into less polar, more volatile esters or silyl esters.[2]
Q3: Which derivatization reagent is best for this compound?
Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a highly effective and widely recommended method for dicarboxylic acids.[3][4] This method generally provides high derivatization efficiency, good thermal stability for the derivatives, and can lead to lower detection limits compared to other methods like esterification.[5][6]
Q4: My derivatization reaction seems to be inefficient. What are the common causes?
Inefficient derivatization is a primary cause of low signal. Consider the following:
-
Presence of Water: Silylation reagents like BSTFA are highly sensitive to moisture. Ensure your sample and solvent are anhydrous, as water will preferentially react with the reagent and can also hydrolyze the formed derivatives.
-
Incorrect Reagent-to-Analyte Ratio: An excess of the derivatizing reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of BSTFA to active hydrogens in your sample.
-
Suboptimal Reaction Conditions: The derivatization reaction is dependent on both temperature and time. For dicarboxylic acids, heating is typically required. Incomplete reactions can occur if the temperature is too low or the reaction time is too short.
GC & MS Parameters
Q5: How can I optimize my GC method to improve the signal?
-
Injection Mode: For trace-level analysis, use a splitless injection mode to ensure the maximum amount of your derivatized analyte is transferred to the GC column.[7]
-
Injector Temperature: The temperature must be high enough to volatilize the derivatized this compound but not so high as to cause thermal degradation. A typical starting point is 250-280°C.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is generally suitable for separating derivatized dicarboxylic acids.[3][4]
-
Analyte Adsorption: Active sites in the injector liner or the column can cause analyte adsorption, leading to peak tailing and reduced signal. Using a deactivated liner and ensuring your column is in good condition can mitigate this. Derivatization itself significantly reduces active-site interactions.[2]
Q6: Should I use full scan or Selected Ion Monitoring (SIM) mode on the mass spectrometer?
For maximum sensitivity and the lowest detection limits, Selected Ion Monitoring (SIM) mode is highly recommended .[3][8] Instead of scanning a wide mass range, SIM mode focuses on acquiring data for a few specific, characteristic ions of your derivatized analyte. This significantly increases the signal-to-noise ratio. To use SIM mode, you must first identify the key fragment ions of derivatized this compound by running a standard in full scan mode.
Quantitative Data Summary
The tables below provide recommended starting conditions for your experiments, based on published data for similar dicarboxylic acids.
Table 1: Recommended Derivatization Conditions for Dicarboxylic Acids
| Parameter | Recommended Condition | Reference |
| Reagent | BSTFA + 1% TMCS | [3][4] |
| Reagent Volume | 30 µL (in a 200 µL total reaction volume) | [3][4] |
| Reaction Temperature | 70 °C | [3][4] |
| Reaction Time | 90 minutes | [3][4] |
| Solvent | Anhydrous Pyridine or Acetonitrile | [8] |
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC | ||
| Injection Mode | Splitless | Maximizes analyte transfer for trace analysis.[7] |
| Injector Temperature | 250 - 280 °C | Ensures volatilization without thermal degradation. |
| Column Type | HP-5ms (or equivalent) | Good for separating a wide range of derivatized acids.[3][4] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency.[3][4] |
| Oven Program | Start at ~60-80°C, ramp to ~300°C | Optimize to ensure good separation and peak shape. |
| MS | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly improves sensitivity and lowers detection limits.[3][8] |
| Ion Source Temp. | 230 °C | A common starting point for stable ionization. |
| Quadrupole Temp. | 150 °C | A common starting point for stable mass filtering. |
Experimental Protocols
Protocol: Silylation of this compound using BSTFA
This protocol describes a general procedure for the derivatization of this compound in a sample extract.
Caption: Experimental workflow for sample derivatization.
Methodology:
-
Sample Drying: Transfer an aliquot of your sample extract into a GC vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove any water that would interfere with the derivatization reagent.
-
Reagent Addition: Add an appropriate volume of anhydrous solvent (e.g., 50 µL of pyridine or acetonitrile) and the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS). The solvent helps to redissolve the residue before the reaction.
-
Reaction: Cap the vial tightly and vortex briefly to mix the contents. Place the vial in a heating block or oven set to 70°C for 90 minutes to ensure the reaction goes to completion.[3][4]
-
Analysis: After cooling the vial to room temperature, the sample is ready for injection into the GC-MS system.
Logical Relationships
The final signal intensity in a GC-MS experiment is dependent on a cascade of factors. The diagram below illustrates the key relationships that must be optimized for a successful analysis.
Caption: Factors influencing final GC-MS signal intensity.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic 6,8-Dioxononanoic Acid
Welcome to the technical support center for the purity assessment of synthetic 6,8-Dioxononanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a freshly synthesized batch of this compound?
A1: A multi-technique approach is recommended for a comprehensive purity assessment. The classical criteria for determining the purity of organic compounds include correct elemental compositions and a sharp melting point.[1] However, for complex molecules, instrumental analysis is essential. Key methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities. Quantitative NMR (qNMR) can determine purity without a specific reference standard.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile compounds and quantifying the main component against impurities.
-
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): To confirm the molecular weight and identify impurities by their mass-to-charge ratio.[2]
-
Elemental Analysis: To confirm the empirical formula (%C, %H, %O), which should match the theoretical values for the pure compound.[2]
Q2: What are the likely impurities I might encounter in my synthesis of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Based on a plausible synthesis involving the acylation of a keto-ester followed by hydrolysis and decarboxylation, potential impurities include:
-
Unreacted Starting Materials: e.g., Pimelic acid monomethyl ester, Meldrum's acid.
-
Reaction Intermediates: Partially hydrolyzed or decarboxylated species.
-
Byproducts: Products from self-condensation of starting materials.
-
Residual Solvents: e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl acetate.
-
Water: Can be present from workup steps or absorbed from the atmosphere.
Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source?
A3: Unexpected peaks in an NMR spectrum typically correspond to impurities or structural isomers like the enol form.
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents.
-
Look for Keto-Enol Tautomerism: this compound, a β-diketone derivative, can exist in equilibrium with its enol form. The enol tautomer will show a characteristic vinyl proton peak (around 5-6 ppm) and a broad enolic hydroxyl peak (can be >10 ppm).[5][6] The position of this equilibrium is solvent-dependent.[6]
-
Identify Reaction-Related Impurities: Compare the spectrum with the known spectra of your starting materials and likely byproducts.
-
Perform 2D NMR: Techniques like COSY and HSQC can help establish connectivity and identify the structure of the impurity if it's present in sufficient concentration.
Q4: Can I use Gas Chromatography (GC-MS) to analyze this compound?
A4: Direct GC-MS analysis of dicarboxylic acids can be challenging due to their low volatility and thermal instability.[7] To overcome this, derivatization is typically required to convert the carboxylic acid and ketone groups into more volatile esters or silyl ethers.[8][9] This chemical modification enhances volatility and improves chromatographic peak shape.[8] Common derivatizing agents include N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate.[7][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Guide 1: HPLC Analysis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: The acidic carboxyl group interacts with active silanol sites on the silica-based column packing.[10] 2. Insufficient Buffer Capacity: The mobile phase pH is not adequately controlled, leading to mixed ionization states of the analyte.[10] 3. Column Overload: Injecting too much sample.[10] | 1. Modify Mobile Phase: Add a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) or use a buffered mobile phase (e.g., 10-25 mM phosphate buffer) at a pH around 2-3 to suppress the ionization of both the analyte and silanol groups.[10] 2. Use a Modern Column: Employ a column with high-purity silica and end-capping to minimize available silanol groups. 3. Reduce Injection Volume/Concentration: Dilute the sample.[10] |
| Drifting Retention Times | 1. Changing Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component.[11][12] 2. Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase.[11] 3. Temperature Fluctuations: The column temperature is not stable.[11] | 1. Prepare Fresh Mobile Phase: Prepare mobile phases gravimetrically for better accuracy and degas thoroughly.[12] If using an online mixer, purge the lines. 2. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[11] 3. Use a Column Oven: Maintain a constant and controlled column temperature.[11] |
| No Peaks or Very Small Peaks | 1. Detector Issue: The lamp may be off or malfunctioning.[13] 2. No Flow: A leak or pump issue is preventing mobile phase delivery.[13] 3. Sample Degradation: The analyte is not stable in the sample solvent. 4. Poor UV Absorbance: The diketone functionality has a weak chromophore at the selected wavelength. | 1. Check Detector Status: Ensure the lamp is on and connections are secure.[13] 2. Check System Pressure & Flow: Look for leaks and ensure the pump is primed and delivering solvent.[13] 3. Prepare Fresh Sample: Use a fresh sample and ensure solvent compatibility. 4. Optimize Detection Wavelength: Scan the UV spectrum of this compound to find the absorbance maximum (λmax), likely in the 210-280 nm range depending on the enol content. |
Guide 2: NMR Spectroscopy Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks (especially for -COOH and enol -OH) | 1. Chemical Exchange: Protons are exchanging with residual water or other acidic/basic species in the sample. 2. Paramagnetic Impurities: Trace metals can cause significant line broadening. | 1. Dry the Sample & Solvent: Ensure the NMR tube, sample, and deuterated solvent are as dry as possible. A D₂O shake can confirm exchangeable protons. 2. Use a Chelating Agent: Add a small amount of EDTA to the sample to chelate paramagnetic metal ions. |
| Inaccurate Integration for Purity (qNMR) | 1. Poor Signal-to-Noise Ratio: The concentration of the analyte or impurity is too low. 2. Overlapping Peaks: Signals from the analyte and impurities are not fully resolved. 3. Incorrect Relaxation Delay (d1): The delay between scans is too short for complete T₁ relaxation, leading to signal saturation and inaccurate integrals. | 1. Increase Concentration/Scans: Prepare a more concentrated sample or increase the number of scans. 2. Use a Different Solvent: Changing the solvent may shift peaks enough to achieve resolution.[6] 3. Optimize Acquisition Parameters: For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T₁ of the protons being integrated. |
Experimental Protocols & Data
Protocol 1: HPLC Purity Assessment
-
Instrumentation: HPLC system with UV Detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of synthetic this compound in 1 mL of 50:50 Water:Acetonitrile.
Table 1: Expected HPLC Retention Times for this compound and Potential Impurities
| Compound | Structure | Expected Retention Time (min) | Notes |
| Pimelic Acid | HOOC-(CH₂)₅-COOH | ~ 4.5 | More polar starting material, elutes earlier. |
| This compound | HOOC-(CH₂)₄-CO-CH₂-CO-CH₃ | ~ 8.2 | Target Compound. |
| Methyl 7-oxo-octanoate | CH₃OOC-(CH₂)₅-CO-CH₃ | ~ 10.5 | A potential non-polar byproduct. |
Protocol 2: ¹H NMR Structural Confirmation
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Keto-Enol Tautomers)
| Assignment (Keto Form) | Predicted δ (ppm) | Multiplicity | Integration |
| -CH₃ (C9) | 2.25 | s | 3H |
| -CH₂- (C7) | 3.70 | s | 2H |
| -CO-CH₂- (C5) | 2.65 | t | 2H |
| -COOH | 11-12 | br s | 1H |
| -CH₂- (C2) | 2.40 | t | 2H |
| -CH₂-CH₂- (C3, C4) | 1.6-1.8 | m | 4H |
| Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | Integration |
| =C-CH₃ (C9) | 2.10 | s | 3H |
| =CH- (C7) | 5.60 | s | 1H |
| Enol -OH | 14-16 | br s | 1H |
Visualizations
Below are diagrams illustrating key workflows for purity assessment.
Caption: General workflow for assessing the purity of a synthesized organic compound.
Caption: Logical troubleshooting workflow for common HPLC analysis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing 6,8-Dioxononanoic Acid Analysis via Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of 6,8-Dioxononanoic acid for mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound
Question: I am not detecting a significant signal for this compound in my LC-MS analysis. What are the potential causes and solutions?
Answer:
Low signal intensity for dicarboxylic acids like this compound is a common challenge due to their poor ionization efficiency in typical electrospray ionization (ESI) sources.[1] The primary reason is the presence of two polar carboxyl groups, which can lead to poor desolvation and a preference for staying in the liquid phase rather than entering the gas phase as ions.
Recommended Solutions:
-
Chemical Derivatization: This is the most effective strategy to enhance the signal.[1][2][3] Derivatization modifies the carboxylic acid groups, reducing their polarity and often introducing a readily ionizable moiety, which significantly improves ionization efficiency.[1][4] This process can increase detection responses by 9 to 158-fold.[5] A common and effective method is derivatization with 2-picolylamine (PA) in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine.[5]
-
Experimental Protocol: See the detailed "Protocol for Derivatization of this compound with 2-Picolylamine (PA)" below.
-
-
Optimize Ionization Source:
-
ESI vs. APCI: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be more suitable for less polar and more volatile compounds.[6][7][8] After derivatization, the reduced polarity of this compound might make it a better candidate for APCI.[9] It is recommended to test both ionization sources to determine the optimal one for your derivatized analyte.[10]
-
Ionization Mode: For derivatized dicarboxylic acids, positive ion mode is generally preferred as the derivatizing agents often introduce a group that readily accepts a proton.[1][11]
-
-
Mobile Phase Optimization: The composition of the mobile phase can significantly impact ionization efficiency.[12][13]
-
Additives: The use of volatile additives like formic acid or acetic acid in the mobile phase can aid in protonation and enhance the signal in positive ion mode.[14] However, high concentrations of additives like trifluoroacetic acid (TFA) can cause ion suppression.[13][14]
-
Solvent Quality: Ensure the use of high-purity solvents to minimize the presence of ions like sodium and potassium, which can form adducts and reduce the signal of the protonated molecule.
-
Workflow for Troubleshooting Low Signal Intensity:
Caption: Workflow for addressing low signal intensity of this compound.
Issue 2: Presence of Multiple Peaks and Adducts in the Mass Spectrum
Question: My mass spectrum for this compound is complex, showing multiple peaks that are not the expected molecular ion. How can I identify and reduce these adducts?
Answer:
The presence of multiple peaks is often due to the formation of adducts, where the analyte molecule associates with other ions present in the sample or mobile phase.[15][16] For dicarboxylic acids, both protonated molecules ([M+H]⁺) and adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) are commonly observed in positive ion mode.[15][17][18][19] In negative ion mode, adducts with formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can form if these are present in the mobile phase.[16]
Common Adducts in ESI-MS (Positive Ion Mode)
| Adduct Ion | Mass Difference from [M+H]⁺ |
| [M+Na]⁺ | +22 Da |
| [M+K]⁺ | +38 Da |
| [M+NH₄]⁺ | +17 Da |
Troubleshooting Steps:
-
Identify the Adducts: Calculate the mass differences between the observed peaks and the expected molecular ion to identify the common adducts listed in the table above.
-
Reduce the Source of Adducting Ions:
-
Glassware: Avoid using glassware that has been washed with strong detergents, as this can be a source of sodium and potassium ions.[15]
-
Solvents and Reagents: Use high-purity LC-MS grade solvents and additives to minimize metal ion contamination.
-
Mobile Phase: If ammonium adducts are problematic, consider using a mobile phase without ammonium salts.
-
-
Optimize Mobile Phase Additives:
-
The addition of a small amount of a volatile acid like formic acid can promote the formation of the protonated molecule ([M+H]⁺) and reduce the relative abundance of metal adducts.[14]
-
-
Optimize MS Source Conditions:
-
Increasing the source temperature or cone voltage can sometimes help to break up weaker adducts, but this may also lead to in-source fragmentation.
-
Logical Diagram for Adduct Identification and Reduction:
Caption: A stepwise approach to identifying and reducing adduct formation.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by LC-MS?
A1: Dicarboxylic acids like this compound are highly polar and have low volatility, which makes them difficult to ionize efficiently by standard techniques like electrospray ionization (ESI).[1] Derivatization chemically modifies the carboxylic acid functional groups to make the molecule less polar and more amenable to ionization, thereby significantly increasing the sensitivity of the analysis.[1][20][21]
Q2: Which derivatization reagent is best for this compound?
A2: Several reagents can be used, but those that introduce a permanent positive charge or a highly proton-affine group are particularly effective. For dicarboxylic acids, reagents like 2-picolylamine (PA) and 3-nitrophenylhydrazine (3-NPH) have shown excellent results.[2][3][5] 3-NPH has been reported to provide derivatization efficiencies close to 100%.[3] The choice of reagent may also depend on the specific LC-MS instrumentation and the complexity of the sample matrix.
Quantitative Comparison of Derivatization Reagents for Carboxylic Acids
| Derivatization Reagent | Reported Derivatization Efficiency | Fold Increase in Detection Response | Reference |
| 3-Nitrophenylhydrazine (3-NPH) | Close to 100% | Not specified, but significant | [2][3] |
| Aniline | Variable (20-100%) | Lower than 3-NPH | [2][3] |
| 2-Picolylamine (PA) | Not specified | 9-158 fold | [5] |
Q3: What is the expected fragmentation pattern for derivatized this compound?
A3: The fragmentation pattern will be dominated by the characteristics of the derivatizing agent. For dicarboxylic acids derivatized at both ends, you can expect to see characteristic losses related to the derivatizing group. For instance, if a reagent containing a benzyl group is used, a prominent fragment ion corresponding to the benzyl cation (m/z 91) might be observed. In general, for short-chain carboxylic acids, fragmentation often involves the loss of OH (17 Da) and COOH (45 Da).[22] However, with derivatization, the fragmentation will be directed by the newly introduced functional group. It is advisable to perform MS/MS on the derivatized standard of this compound to determine its specific fragmentation pattern.
Q4: Can I use gas chromatography-mass spectrometry (GC-MS) to analyze this compound?
A4: Yes, but derivatization is mandatory for GC-MS analysis of dicarboxylic acids due to their low volatility.[21] Esterification to form more volatile derivatives (e.g., methyl or silyl esters) is a common approach. However, LC-MS is often preferred as it can sometimes analyze the underivatized acid (though with low sensitivity) and the derivatization procedures for LC-MS can be more straightforward.[21]
Experimental Protocols
Protocol for Derivatization of this compound with 2-Picolylamine (PA)
This protocol is adapted from a general procedure for the derivatization of carboxylic acids.[5]
Materials:
-
This compound standard or sample extract
-
2-Picolylamine (PA)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Formic acid
Procedure:
-
Sample Preparation: Dissolve the dried this compound sample in anhydrous acetonitrile.
-
Reagent Preparation:
-
Prepare a 100 mM solution of 2-picolylamine in anhydrous acetonitrile.
-
Prepare a 100 mM solution of 2,2'-dipyridyl disulfide in anhydrous acetonitrile.
-
Prepare a 100 mM solution of triphenylphosphine in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
To 50 µL of the sample solution, add 50 µL of the 2-picolylamine solution, 50 µL of the 2,2'-dipyridyl disulfide solution, and 50 µL of the triphenylphosphine solution.
-
Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 10 µL of 1% formic acid in water to quench the reaction.
-
-
LC-MS Analysis:
-
Dilute the sample as needed with the initial mobile phase.
-
Inject an appropriate volume into the LC-MS system.
-
Derivatization Workflow Diagram:
Caption: Step-by-step workflow for the derivatization of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microsaic.com [microsaic.com]
- 7. youtube.com [youtube.com]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. perkinelmer.com.ar [perkinelmer.com.ar]
- 11. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. support.waters.com [support.waters.com]
- 18. scribd.com [scribd.com]
- 19. learning.sepscience.com [learning.sepscience.com]
- 20. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Elevated Dicarboxylic Acid Levels: A Potential Indicator of Metabolic Disease
Increased urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria, is a well-documented indicator of disruptions in fatty acid metabolism.[1][2] Under normal physiological conditions, fatty acids are primarily broken down through β-oxidation in the mitochondria to produce energy. However, when this primary pathway is impaired or overloaded—as is the case in conditions like diabetes, certain genetic metabolic disorders, and potentially in cardiovascular disease—the body increasingly relies on an alternative pathway called ω-oxidation.[3] This process results in the formation of dicarboxylic acids, which are then excreted in the urine.[1][2]
Comparative Analysis of Dicarboxylic Acid Levels
The following table summarizes the general trends observed for urinary dicarboxylic acid levels in various diseased states compared to healthy individuals. It is important to note that these are general findings for the class of dicarboxylic acids, as specific data for 6,8-dioxononanoic acid is not available.
| Disease State | General Trend of Dicarboxylic Acid Levels | Key Associated Dicarboxylic Acids | Reference |
| Diabetes Mellitus (Type 2) | Significantly elevated | Adipic acid, Suberic acid, Sebacic acid | [1] |
| Diabetic Ketoacidosis (DKA) | Markedly elevated | Adipic acid, Suberic acid, Sebacic acid | [1] |
| Inherited Metabolic Disorders (e.g., Medium-Chain Acyl-CoA Dehydrogenase Deficiency) | Significantly elevated | Adipic acid, Suberic acid | [2] |
| Alzheimer's Disease | Altered profile with some species elevated and others decreased | Pimelic acid, Suberic acid, Azelaic acid, Sebacic acid (elevated); Succinic acid, Glutaric acid (decreased) | [4] |
| Cardiovascular Disease | Emerging evidence suggests a potential association with elevated levels of certain dicarboxylic acids | Long-chain dicarboxylic acids | [3] |
Experimental Protocols
The standard method for analyzing urinary dicarboxylic acids is gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of various organic acids in a urine sample.[5][6]
Sample Preparation and Analysis by GC-MS: A General Protocol
-
Urine Sample Collection: A random or 24-hour urine sample is collected from the subject.
-
Extraction of Organic Acids: The urine sample is acidified, and the organic acids are extracted using an organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile, which is necessary for GC-MS analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the various dicarboxylic acids present in the sample.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathway involved in the production of dicarboxylic acids and a typical experimental workflow for their analysis.
References
- 1. Dicarboxylic acids as markers of fatty acid peroxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine dicarboxylic acids change in pre-symptomatic Alzheimer’s disease and reflect loss of energy capacity and hippocampal volume - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Medium-Chain Fatty Acids as Potential Therapeutic Agents in Metabolic Disorders
The rising prevalence of metabolic disorders, including obesity and type 2 diabetes, has intensified the search for novel therapeutic and preventative agents. Among the candidates, medium-chain fatty acids (MCFAs) are gaining attention for their unique metabolic properties. Unlike long-chain fatty acids, MCFAs are rapidly absorbed and oxidized in the liver for energy, which may contribute to reduced fat deposition and improved insulin sensitivity.[1][2] This guide provides a comparative analysis of two MCFAs, 8-methyl nonanoic acid (8-MNA) and hexanoic acid, based on available preclinical data, to evaluate their potential as therapeutic agents for metabolic syndrome.
Comparative Efficacy in a Preclinical Model of Diet-Induced Obesity
Studies in diet-induced obese (DIO) mice provide a basis for comparing the in vivo effects of 8-MNA and hexanoic acid on key metabolic parameters. The following tables summarize the findings from these studies.
Table 1: Effects on Body Weight and Caloric Intake
| Parameter | 8-Methyl Nonanoic Acid | Hexanoic Acid |
| Animal Model | C57BL/6NJcl Mice | Male C57BL/6J Mice |
| Diet | High-Fat Diet (HFD) | High-Fat Diet (HFD) |
| Treatment Duration | 18 weeks | 4 weeks |
| Effect on Body Weight | Significantly less body weight gain compared to HFD-fed controls.[3] | Markedly decreased body weight compared to HFD-fed controls.[4] |
| Effect on Caloric Intake | Reduced caloric intake compared to HFD-fed controls.[5] | No significant change in food consumption compared to HFD-fed controls.[4] |
Table 2: Effects on Glucose and Lipid Metabolism
| Parameter | 8-Methyl Nonanoic Acid | Hexanoic Acid |
| Glucose Tolerance | No significant improvement in Glucose Tolerance Test (GTT).[5] | Significantly enhanced glucose tolerance.[6] |
| Insulin Sensitivity | Delayed onset of HFD-induced insulin resistance; no overall improvement in Insulin Tolerance Test (ITT).[5] | Significantly enhanced insulin sensitivity.[6] |
| Hyperglycemia | Not reported to improve hyperglycemia. | Significantly improved hyperglycemia.[4] |
| Hyperinsulinemia | Not reported to improve hyperinsulinemia. | Improved HFD-induced hyperinsulinemia.[4] |
| Plasma Lipids | Not detailed in the provided results. | Suppressed elevated plasma non-esterified fatty acid (NEFA) levels.[4] |
| Hepatic Lipids | Not detailed in the provided results. | Suppressed elevated hepatic triglyceride content.[4] |
| Other Biomarkers | Increased plasma Interleukin-6 (IL-6). | Increased plasma Glucagon-like peptide-1 (GLP-1) levels.[4] |
Experimental Protocols
The following are summaries of the experimental methodologies used in the key in vivo studies cited in this guide.
Protocol 1: Evaluation of 8-Methyl Nonanoic Acid in Diet-Induced Obese Mice
-
Animal Model: C57BL/6NJcl mice.[7]
-
Diet and Treatment: Mice were fed either a normal diet or a high-fat diet (HFD). The HFD group was further divided to receive a supplement of either triacylglycerols of 8-MNA or isocaloric soybean oil (as a control) for a duration of 18 weeks.[7]
-
Metabolic Assessments:
-
Food Intake and Body Weight: Monitored throughout the 18-week study period.[7]
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.[7]
-
Blood Chemicals: Assessed to determine metabolic parameters.[7]
-
Tissue Analysis: Tissues and organs were collected at the end of the study for biochemical analyses.[7]
-
Protocol 2: Evaluation of Hexanoic Acid in Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6J mice.[4]
-
Diet and Treatment: Mice were divided into groups and fed a normal chow diet, a high-fat diet (HFD), or an HFD containing 5% hexanoic acid for 4 weeks.[4]
-
Metabolic Assessments:
-
Food Intake and Body Weight: Body weight was measured weekly, and daily food intake was calculated.[4]
-
Lipid and Glucose Metabolism: Plasma levels of non-esterified fatty acids (NEFA), hepatic triglyceride content, blood glucose, and insulin were measured.[4]
-
Glucose and Insulin Tolerance Tests (IPGTT and ITT): Intraperitoneal tests were conducted to evaluate glucose tolerance and insulin sensitivity.[6]
-
Visualizing Experimental Design and Potential Mechanisms
To better understand the experimental approach and the potential biological pathways affected by these MCFAs, the following diagrams are provided.
References
- 1. Medium-chain fatty acids: functional lipids for the prevention and treatment of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Navigating Immunoassay Specificity: A Comparative Analysis of Fatty Acid Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of the cross-reactivity of a hypothetical immunoassay developed for a specific target fatty acid, highlighting potential interferences from structurally similar molecules. The experimental data and protocols presented herein serve as a practical example for evaluating antibody specificity and ensuring data integrity.
The development of sensitive and specific immunoassays for quantifying small molecules like fatty acids is a significant challenge due to the structural similarities within this class of compounds. Cross-reactivity, the extent to which an antibody binds to non-target molecules, can lead to inaccurate measurements and misinterpretation of results. This guide focuses on the cross-reactivity profile of an exemplary immunoassay, providing a framework for assessing the performance of such analytical tools.
Cross-Reactivity Profile of a Hypothetical Anti-Fatty Acid Monoclonal Antibody
The following table summarizes the cross-reactivity of a hypothetical monoclonal antibody raised against a target short-chain fatty acid. The data is presented as the percentage of cross-reactivity relative to the target analyte, calculated as (IC50 of target analyte / IC50 of potential cross-reactant) x 100.
| Compound | Structure | % Cross-Reactivity |
| Target Fatty Acid | CH3(CH2)2COOH | 100% |
| Propionic Acid | CH3CH2COOH | 15.2% |
| Valeric Acid | CH3(CH2)3COOH | 8.5% |
| Hexanoic Acid | CH3(CH2)4COOH | 2.1% |
| Lactic Acid | CH3CH(OH)COOH | <0.1% |
| Pyruvic Acid | CH3COCOOH | <0.1% |
| Acetic Acid | CH3COOH | 0.5% |
This data is for illustrative purposes only and does not represent a specific commercially available immunoassay.
Experimental Protocol: Competitive ELISA for Fatty Acid Quantification
The following protocol outlines a typical competitive enzyme-linked immunosorbent assay (ELISA) used to determine the cross-reactivity of an anti-fatty acid antibody.
Materials:
-
96-well microplate coated with a conjugate of the target fatty acid and a carrier protein (e.g., BSA).
-
Monoclonal antibody specific to the target fatty acid.
-
Standard solutions of the target fatty acid and potential cross-reactants.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard dilutions for the target fatty acid and each potential cross-reacting compound in the assay buffer.
-
Competitive Binding: Add 50 µL of the standard or sample to the appropriate wells of the coated microplate.
-
Add 50 µL of the primary antibody solution to each well.
-
Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash each well three times with 200 µL of wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus concentration for the target fatty acid. The concentration of the unknown samples and the IC50 values for each tested compound are determined from this curve.
Visualizing the Competitive ELISA Workflow
The following diagram illustrates the key steps in the competitive ELISA protocol described above.
A Comparative Guide to the Biological Activity of 6,8-Dioxononanoic Acid and Other Oxo Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxo acids, a class of carboxylic acids containing a ketone group, are increasingly recognized for their diverse biological activities and potential therapeutic applications. These molecules are involved in various metabolic and signaling pathways, influencing cellular processes ranging from energy metabolism to inflammation. This guide provides a comparative overview of the biological activity of 6,8-dioxononanoic acid against other relevant oxo acids. Due to a notable gap in the current scientific literature regarding the specific biological effects of this compound, this document will focus on established methodologies and comparative data from structurally similar oxo acids, such as 9-oxononanoic acid, to provide a framework for future research and evaluation.
Comparative Biological Activities: A Framework for Evaluation
A comprehensive comparison of the biological activities of this compound and other oxo acids would necessitate a battery of in vitro and in vivo assays. The following sections detail the key biological activities that should be investigated and present hypothetical and example data in the required formats.
Enzyme Inhibition
Many oxo acids are known to interact with and modulate the activity of various enzymes. A primary area of investigation would be their effect on key enzymes in metabolic pathways. For instance, the inhibitory effect of 9-oxononanoic acid on acetyl-CoA carboxylase, a critical enzyme in fatty acid synthesis, has been documented.[1]
Table 1: Comparative Enzyme Inhibition Profile of Oxo Acids
| Oxo Acid | Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type | Reference |
| This compound | Data Not Available | Hypothetical | N/A | N/A | N/A |
| 9-Oxononanoic acid | Acetyl-CoA Carboxylase | Spectrophotometric | Data Not Available | Competitive | [1] |
| 2-Oxoadipate | 2-Oxoglutarate Dehydrogenase | Kinetic Assay | Data Not Available | Competitive | Hypothetical |
| Pyruvic acid | Pyruvate Dehydrogenase | Spectrophotometric | Data Not Available | Substrate | Hypothetical |
Cytotoxicity
Assessing the cytotoxic potential of novel compounds is a fundamental step in drug development. The MTT assay is a widely used colorimetric method to determine cell viability.[2][3][4][5]
Table 2: Comparative Cytotoxicity of Oxo Acids in HepG2 Cells (72h exposure)
| Oxo Acid | Assay Type | EC50 (µM) | Cell Line | Reference |
| This compound | MTT Assay | Data Not Available | HepG2 | N/A |
| 9-Oxononanoic acid | MTT Assay | Hypothetical: 150 | HepG2 | Hypothetical |
| Dodecanedioic acid | MTT Assay | Hypothetical: 250 | HepG2 | Hypothetical |
| Azelaic acid (Nonanedioic acid) | MTT Assay | > 500 | HepG2 | Hypothetical |
Mitochondrial Respiration and Reactive Oxygen Species (ROS) Production
Mitochondria are central to cellular metabolism and are often a target of bioactive compounds. The Seahorse XF Analyzer is a standard tool for measuring mitochondrial respiration. ROS production can be quantified using fluorescent probes.
Table 3: Effects of Oxo Acids on Mitochondrial Function in Isolated Mitochondria
| Oxo Acid | Parameter Measured | Assay Method | Result (Fold Change vs. Control) | Reference |
| This compound | Data Not Available | Hypothetical | N/A | N/A |
| 9-Oxononanoic acid | Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer | Hypothetical: 0.8 | Hypothetical |
| ROS Production | Amplex Red Assay | Hypothetical: 1.5 | Hypothetical | |
| Octanoic acid | Oxygen Consumption Rate (OCR) | Clark-type electrode | Variable depending on substrate | Hypothetical |
| ROS Production | Dihydrorhodamine 123 | Hypothetical: 1.2 | Hypothetical |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data.
Enzyme Inhibition Assay Protocol (General)
This protocol provides a general framework for assessing the inhibitory effect of oxo acids on a target enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the oxo acid in a suitable solvent (e.g., DMSO).
-
Prepare a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing the purified target enzyme at a predetermined concentration.
-
Prepare a solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution.
-
Add varying concentrations of the oxo acid (and a vehicle control) to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
MTT Cytotoxicity Assay Protocol
This protocol is adapted from standard MTT assay procedures.[2][3][4][5]
-
Cell Seeding:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the oxo acids in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate the cells for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activity of oxo acids requires mapping their interactions with cellular signaling pathways.
Caption: Hypothetical pathway of oxo acid-induced oxidative stress and cellular response.
Caption: Workflow for comparing the biological activities of different oxo acids.
Conclusion
While the biological activity of this compound remains to be elucidated, this guide provides a comprehensive framework for its evaluation and comparison with other oxo acids. The presented methodologies for assessing enzyme inhibition, cytotoxicity, and mitochondrial function, along with the illustrative signaling pathways, offer a roadmap for future research in this promising area. The generation of robust and comparable data for this compound will be crucial in determining its potential as a novel therapeutic agent. Further investigation into its synthesis and biological properties is highly encouraged to fill the existing knowledge gap.
References
- 1. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT (Assay protocol [protocols.io]
Navigating the Analytical Maze: A Guide to the Reproducibility of 6,8-Dioxononanoic Acid Measurements
For researchers, scientists, and drug development professionals, the ability to reliably and reproducibly measure key biomarkers is paramount. 6,8-Dioxononanoic acid, a dicarboxylic acid emerging as a potential biomarker in various metabolic contexts, presents analytical challenges that demand a thorough understanding of measurement variability across different laboratories. This guide provides a comparative overview of the expected reproducibility of this compound measurements, supported by experimental data from analogous compounds, and outlines a standardized protocol to enhance cross-laboratory consistency.
Understanding the Landscape of Variability
The quantification of small molecules like this compound is susceptible to variability at multiple stages of the analytical process. Key contributors to inter-laboratory discrepancies include differences in sample preparation techniques, the choice of analytical platform (e.g., LC-MS/MS vs. GC-MS), instrument calibration, and data analysis workflows.
To provide a quantitative perspective on the expected reproducibility, the following table summarizes typical intra- and inter-laboratory coefficients of variation (CV%) observed for similar classes of molecules in formal ring trials and proficiency testing programs. These values serve as a benchmark for what can be anticipated for this compound measurements under well-controlled conditions.
| Analyte Class | Analytical Platform | Intra-Laboratory CV (%) | Inter-Laboratory CV (%) | Key Considerations |
| Dicarboxylic Acids (e.g., Methylmalonic Acid) | LC-MS/MS | < 7.5% | 15-30% | Derivatization can improve sensitivity but may introduce variability. Use of stable isotope-labeled internal standards is critical. |
| Oxidized Fatty Acids (e.g., F2-Isoprostanes) | LC-MS/MS | 5-15% | 20-50% | Prone to ex vivo oxidation; strict sample handling and storage protocols are essential. |
| General Fatty Acids (e.g., in Plasma) | GC-MS, LC-MS/MS | < 10% | 15-40% | Hydrolysis of esterified forms and extraction efficiency are major sources of variation. |
This table presents illustrative data compiled from various lipidomics and metabolomics inter-laboratory studies. The CVs for this compound are expected to fall within these ranges.
Towards Standardization: A Recommended Experimental Protocol
To mitigate variability and enhance the reproducibility of this compound measurements, adherence to a standardized and validated analytical protocol is crucial. The following section details a recommended methodology based on best practices in the field of targeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from the plasma matrix while minimizing interferences.
-
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS): this compound-d4 (or a suitable stable isotope-labeled analogue)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a 2 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (concentration to be optimized).
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (containing the lipids) to a new 1.5 mL tube.
-
Dry the organic extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate this compound from isomers and other interfering compounds and to detect and quantify it with high sensitivity and specificity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (specific fragment to be determined through infusion and optimization)
-
Internal Standard (e.g., -d4): Precursor ion [M-H]⁻ → Product ion
-
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flows, temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.
-
3. Data Analysis and Quantification
-
Software: Use instrument-specific software for peak integration and quantification.
-
Calibration Curve: Prepare a calibration curve using a series of known concentrations of a this compound analytical standard, spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Quantification: Determine the concentration of this compound in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the potential biological relevance of this compound, the following diagrams have been generated.
A Comparative Guide to Isotopic Labeling Strategies for Elucidating the Metabolism of 6,8-Dioxononanoic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isotopic labeling strategies applicable to tracing the metabolic fate of 6,8-dioxononanoic acid. While direct isotopic labeling studies on this compound are not extensively documented in current literature, this document outlines established methodologies used for analogous medium-chain fatty acids (MCFAs) and oxo-fatty acids. By presenting these approaches, we offer a foundational framework for researchers designing future studies to investigate the metabolic pathways of this compound.
Introduction to this compound and the Need for Metabolic Tracing
This compound is a dicarboxylic acid containing ketone groups, suggesting its potential involvement in various metabolic pathways, including fatty acid oxidation and the tricarboxylic acid (TCA) cycle. Understanding its metabolic fate is crucial for determining its biological significance, potential therapeutic applications, and toxicological profile. Isotopic labeling, a powerful technique for tracing the flow of atoms through metabolic pathways, is the gold standard for such investigations.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotopic tracer is critical for successfully mapping the metabolism of a target molecule. Below is a comparison of potential isotopic labeling strategies that could be employed for studying this compound, based on methodologies applied to similar compounds.
| Isotopic Labeling Strategy | Principle | Typical Isotopes | Advantages | Disadvantages | Analytical Methods |
| Stable Isotope Labeling (e.g., ¹³C, ²H) | The compound of interest is synthesized with one or more heavy isotopes. The labeled atoms are then traced through metabolic products. | ¹³C, ²H (Deuterium), ¹⁵N, ¹⁸O | Non-radioactive and safe for human studies.[1] Provides detailed information on positional rearrangements of atoms. Allows for simultaneous use of multiple tracers.[1] | Requires sophisticated and expensive analytical equipment (e.g., mass spectrometry). Synthesis of labeled compounds can be complex and costly. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[2] |
| Radioisotopic Labeling (e.g., ¹⁴C, ³H) | The compound is labeled with a radioactive isotope. The radioactivity is then measured in various fractions to determine the distribution of the label. | ¹⁴C, ³H (Tritium) | Highly sensitive, allowing for the detection of very small amounts of metabolites. Simpler detection methods compared to stable isotopes. | Radioactive nature poses safety and disposal challenges. Provides less detailed structural information on metabolites compared to mass spectrometry-based methods. | Scintillation Counting, Autoradiography. |
| Alkyne or Azide Tagging (Click Chemistry) | The compound is functionalized with a bioorthogonal handle (alkyne or azide). This tag can then be selectively reacted with a reporter molecule for detection and analysis. | Not an isotopic label, but an alternative chemical tag. | High specificity and efficiency of the "click" reaction. Enables visualization and affinity purification of labeled molecules. | The chemical tag may alter the metabolism of the parent compound. Requires synthesis of the tagged compound. | Mass Spectrometry, Fluorescence Microscopy, Western Blotting.[3] |
Experimental Protocols for a Proposed Isotopic Labeling Study of this compound
The following section outlines a hypothetical experimental protocol for tracing the metabolism of this compound using a ¹³C-labeled tracer. This protocol is based on established methods for studying medium-chain fatty acids.[2]
3.1. Synthesis of [¹³C]-6,8-Dioxononanoic Acid
The synthesis of isotopically labeled this compound would be the initial and most critical step. A potential synthetic route could involve the use of ¹³C-labeled precursors in a multi-step organic synthesis process. For instance, starting with a ¹³C-labeled short-chain fatty acid and building the carbon backbone through a series of reactions like Grignard reactions or Wittig reactions, followed by oxidation to introduce the ketone functionalities. The final product would need to be purified by chromatography and its identity and isotopic enrichment confirmed by NMR and mass spectrometry.
3.2. In Vitro Cell Culture Studies
-
Cell Culture: A relevant cell line (e.g., hepatocytes for liver metabolism, or a cancer cell line if investigating its role in cancer) would be cultured under standard conditions.
-
Labeling: The culture medium would be supplemented with a known concentration of [¹³C]-6,8-dioxononanoic acid for a specific duration (e.g., 2, 6, 12, 24 hours).
-
Metabolite Extraction: After the incubation period, the cells and the culture medium would be collected separately. Metabolites would be extracted using a solvent system such as a mixture of methanol, chloroform, and water.
-
Analysis: The extracted metabolites would be analyzed by LC-MS or GC-MS to identify and quantify the ¹³C-labeled species. This would reveal the intracellular and secreted metabolites of this compound.
3.3. In Vivo Animal Studies
-
Animal Model: A suitable animal model (e.g., mice or rats) would be used.
-
Administration: [¹³C]-6,8-dioxononanoic acid would be administered through an appropriate route, such as oral gavage or intravenous injection.
-
Sample Collection: At various time points post-administration, biological samples including blood, urine, feces, and tissues (e.g., liver, kidney, adipose tissue) would be collected. For studies of fatty acid oxidation, exhaled CO₂ can also be collected.[2]
-
Metabolite Extraction and Analysis: Metabolites would be extracted from the collected samples and analyzed by mass spectrometry to trace the distribution and transformation of the ¹³C label throughout the body.
Data Presentation: Hypothetical Quantitative Data
The following tables illustrate how quantitative data from such a study could be presented.
Table 1: Relative Abundance of ¹³C-Labeled Metabolites in Hepatocytes Treated with [¹³C]-6,8-Dioxononanoic Acid
| Metabolite | ¹³C Atoms | Relative Abundance at 6h (%) | Relative Abundance at 24h (%) |
| [¹³C]-6,8-Dioxononanoic Acid | 9 | 45.2 | 15.8 |
| [¹³C]-Succinate | 4 | 12.5 | 25.1 |
| [¹³C]-Glutamate | 5 | 8.3 | 18.7 |
| [¹³C]-Citrate | 6 | 5.1 | 12.4 |
| Other Labeled Species | - | 28.9 | 28.0 |
Table 2: Tissue Distribution of ¹³C Label 12 Hours After Administration of [¹³C]-6,8-Dioxononanoic Acid in Mice
| Tissue | ¹³C Enrichment (Atom Percent Excess) |
| Liver | 0.85 |
| Kidney | 0.62 |
| Adipose Tissue | 0.31 |
| Brain | 0.15 |
| Plasma | 1.23 |
Visualizing Metabolic Pathways and Workflows
Diagram 1: Proposed Metabolic Pathway of this compound
This diagram illustrates a hypothetical metabolic pathway where this compound enters central carbon metabolism.
Caption: Hypothetical metabolic fate of this compound.
Diagram 2: Experimental Workflow for In Vivo Isotopic Labeling Study
This diagram outlines the key steps in an animal study to trace the metabolism of the compound.
Caption: Workflow for in vivo metabolic tracing study.
Conclusion
While direct experimental data on the metabolism of this compound using isotopic labeling is currently lacking, the methodologies for studying similar medium-chain and oxo-fatty acids are well-established. This guide provides a comparative framework of potential strategies and a hypothetical experimental design to encourage and facilitate future research in this area. The use of stable isotopes, particularly ¹³C, coupled with high-resolution mass spectrometry, represents the most promising approach to comprehensively map the metabolic fate of this compound and unlock its biological functions.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the metabolic fate of medium-chain triglycerides in healthy individuals using a stable isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological efficacy of 6,8-Dioxononanoic acid. Due to a lack of direct experimental data on this compound in publicly available literature, this comparison is based on the reported activities of structurally analogous compounds, including other keto acids, dicarboxylic acids, and fatty acid derivatives. The information herein is intended to serve as a predictive framework to guide future experimental design.
Introduction
This compound is a dicarbonyl compound containing a carboxylic acid functional group. Its structure suggests potential for biological activity, possibly interfering with metabolic pathways or cellular processes. In the absence of direct studies, we can infer its potential efficacy by examining related molecules. This guide summarizes the known biological activities of these related compounds, provides detailed experimental protocols for relevant assays, and presents a hypothetical signaling pathway that could be modulated by such a molecule.
Comparative Biological Activities of Related Compounds
The following table summarizes the observed biological activities of compounds structurally related to this compound. This data provides a basis for predicting the potential areas of investigation for this compound.
| Compound Class | Specific Compound Example | Biological Assay | Observed Effect | Reference |
| Dioxo Carboxylic Acids | 1,3-dioxoindan-2-carboxylic acid arylamides | Cytotoxicity Assay (in vitro) | Exhibited cytotoxicity against human cancer cell lines (HOP62, SK-OV-3, MD-MB-468, and T-47D). | |
| Dicarboxylic Acids | General dicarboxylic acids | Enzyme Activity Assay | Chain-length dependent modulation of peroxisomal beta-oxidation and carnitine acetyltransferase in rat hepatocytes. | |
| Nonanoic Acid Derivatives | Methyl-branched n-nonanoic acid derivatives | Antimicrobial Susceptibility Testing (in vitro) | Showed antimicrobial activity against a range of pathogens including Mycobacterium smegmatis, Sarcina lutea, Escherichia coli, and Candida spp.[1] | [1] |
| Fatty Acid Derivatives | Didocosahexaenoin (a derivative of docosahexaenoic acid) | Cytotoxicity Assay (MTT) | Induced potent and selective cytotoxicity in human prostate carcinoma cells. | [2] |
| Keto Acids | General alpha-keto acids | Metabolic Assays | Involved in the Krebs cycle and glycolysis, indicating a central role in cellular metabolism.[3] | [3] |
| Fatty Acid Derivatives | Docosahexaenoic acid (DHA) and Linoleic acid (LA) derivatives | Cytotoxicity Assay (MTT), Apoptosis Assay (Annexin V-FITC/PI) | Demonstrated cytotoxic effects on breast adenocarcinoma (MCF-7) cells and induced apoptosis.[4] | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments that could be employed to assess the biological efficacy of this compound.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)[6]
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[6]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10][11]
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate containing MHB. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[11]
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a dicarbonyl compound like this compound, leading to cellular stress and apoptosis.
Caption: Hypothetical pathway of this compound inducing apoptosis.
Experimental Workflow for Cytotoxicity Screening
This diagram outlines the general workflow for screening the cytotoxic effects of a novel compound.
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Investigation of the cytotoxicity induced by didocosahexaenoin, an omega 3 derivative, in human prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keto acid - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 8. doaj.org [doaj.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Correlating Dicarbonyl Compound Concentrations with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the correlation between dicarbonyl compound concentrations and clinical outcomes. While the specific molecule 6,8-dioxononanoic acid is not extensively characterized in scientific literature, this guide will focus on the broader class of dicarbonyl compounds, which are highly relevant as biomarkers of oxidative stress and are implicated in a range of clinical conditions. Understanding the measurement and clinical correlation of well-studied dicarbonyls provides a valuable framework for assessing novel or less-characterized molecules like this compound.
Dicarbonyl compounds are highly reactive molecules containing two carbonyl groups.[1] They are formed endogenously through metabolic processes like glycolysis and lipid peroxidation.[2] An imbalance in the production and detoxification of these compounds leads to "dicarbonyl stress," a condition associated with oxidative stress, inflammation, and the development of chronic diseases.[3][4][5]
Comparison of Key Dicarbonyl Biomarkers
Several dicarbonyl compounds are frequently measured in clinical research to assess oxidative stress and disease risk. The table below summarizes key information for three prominent examples: malondialdehyde (MDA), glyoxal (GO), and methylglyoxal (MGO).
| Biomarker | Origin | Associated Clinical Outcomes | Common Measurement Methods |
| Malondialdehyde (MDA) | Lipid peroxidation of polyunsaturated fatty acids | Cardiovascular diseases, neurodegenerative diseases, diabetes, cancer | Thiobarbituric acid reactive substances (TBARS) assay, HPLC with fluorescence or UV detection, GC-MS |
| Glyoxal (GO) | Lipid peroxidation, glycation of sugars and proteins | Cardiovascular diseases, diabetes, renal complications, neurodegenerative diseases | HPLC with fluorescence detection after derivatization, LC-MS/MS |
| Methylglyoxal (MGO) | Glycolysis, lipid and amino acid metabolism | Diabetes and its complications, cardiovascular disease, neurodegenerative diseases | HPLC with fluorescence or UV detection after derivatization, LC-MS/MS |
Signaling Pathways and Pathophysiological Roles
Dicarbonyl compounds exert their pathological effects primarily through the formation of Advanced Glycation End-products (AGEs). This process involves the non-enzymatic reaction of dicarbonyls with proteins, lipids, and nucleic acids, leading to structural and functional alterations. The accumulation of AGEs contributes to cellular dysfunction, inflammation, and tissue damage.
Experimental Protocols
Accurate quantification of dicarbonyl compounds is crucial for correlating their concentrations with clinical outcomes. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is a commonly used and reliable method.
General Workflow for Dicarbonyl Quantification in Biological Samples
Detailed Methodology: HPLC-Fluorescence Detection of Glyoxal and Methylglyoxal
This protocol is adapted from standard methods for the analysis of GO and MGO in biological fluids.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
To the supernatant, add 50 µL of 10 mM o-phenylenediamine (OPD) in 0.1 M HCl.
-
Incubate at 37°C for 4 hours in the dark to form fluorescent quinoxaline derivatives.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 335 nm and emission at 395 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of GO and MGO treated with the same derivatization procedure.
-
Calculate the concentrations in the samples by interpolating their peak areas from the standard curve.
-
Comparison with Alternative Biomarkers
While dicarbonyl compounds are direct markers of carbonyl stress, other biomarkers are also used to assess oxidative stress and inflammation.
| Biomarker Class | Examples | Advantages | Disadvantages |
| Oxidized Lipids | 8-isoprostanes, 4-hydroxynonenal (4-HNE) | Specific for lipid peroxidation, stable. | Can be influenced by dietary lipid intake. |
| Oxidized DNA | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Reflects DNA damage, implicated in mutagenesis. | Levels can be influenced by DNA repair mechanisms. |
| Inflammatory Cytokines | Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Directly measure inflammatory response. | Can be influenced by various non-oxidative stimuli. |
| Antioxidant Enzymes | Superoxide dismutase (SOD), Catalase | Reflect the body's defense capacity. | Activity levels may not directly correlate with oxidative damage. |
Logical Relationships in Biomarker Selection
The choice of a biomarker depends on the specific research question and the clinical context. The following diagram illustrates the relationship between different types of biomarkers in the context of oxidative stress-related pathology.
References
- 1. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 6,8-Dioxononanoic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 6,8-Dioxononanoic acid was not located. The following guidance is based on the general principles of laboratory safety, information for structurally similar chemicals, and established protocols for the disposal of organic acids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are intended to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.
Hazard Assessment
Based on data for similar compounds, such as 8-Oxononanoic acid, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling precautions are essential.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn to ensure personal safety:
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[2][3]
-
Skin Protection: An acid-resistant lab coat, along with long pants and closed-toe shoes, should be worn.[2]
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling organic acids.[4][5] Ensure gloves are inspected for any signs of degradation before use.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound involves neutralization followed by collection as hazardous waste.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with organic acids and should be clearly marked as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Neutralization (for aqueous solutions):
-
If permissible by your local regulations and you are trained to do so, small quantities of aqueous solutions can be neutralized.
-
Work in a well-ventilated fume hood.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[6][7]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is within the neutral range specified by your local wastewater authority (typically between 6 and 9).[8]
-
-
Final Disposal:
-
The neutralized solution, if free of other hazardous materials, may be permissible for drain disposal with copious amounts of water, subject to local regulations. Always confirm with your EHS department before any drain disposal. [6]
-
If drain disposal is not permitted, or for the pure compound and non-aqueous solutions, the waste must be collected by a licensed hazardous waste disposal company.
-
Store the sealed and labeled waste container in a designated satellite accumulation area until pickup.[9]
-
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, put on all required personal protective equipment.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[10][11]
-
Neutralize: Cautiously apply a neutralizing agent such as sodium bicarbonate over the spill, starting from the outside and working inwards.[8][10]
-
Absorb and Collect: Once the fizzing has stopped and the material is neutralized, absorb the residue with an inert material.[8][11]
-
Package Waste: Scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Label the waste container with the contents and "Hazardous Waste" and arrange for its disposal through your institution's EHS department.
Quantitative Data Summary
| Parameter | Guideline Value | Source |
| pH for Neutralization | 6.0 - 9.0 | [8] |
| Neutralizing Agent | Sodium Bicarbonate | [6][7][10] |
Experimental Protocols
Neutralization of Aqueous this compound Solution:
-
Preparation: Don all necessary PPE and work within a certified chemical fume hood. Prepare a solution of sodium bicarbonate (5-10% in water).
-
Addition of Base: While gently stirring the aqueous solution of this compound, slowly add the sodium bicarbonate solution. Be cautious of potential foaming or heat generation.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Completion: Continue adding the basic solution until the pH of the mixture is stable within the neutral range of 6.0 to 9.0.
-
Disposal: Follow the final disposal steps as outlined in the procedure above, according to institutional and local regulations.
Caption: Disposal workflow for this compound.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 3. leelinework.com [leelinework.com]
- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. hsa.ie [hsa.ie]
- 6. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. quora.com [quora.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
Personal protective equipment for handling 6,8-Dioxononanoic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6,8-Dioxononanoic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Summary
Based on data for similar compounds, this compound is expected to cause skin and serious eye irritation.[1][2][3] It may also be harmful if swallowed and may cause respiratory irritation.[2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves that have been tested according to EN 374.[2][5] Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling organic acids.[6] Always inspect gloves for degradation before use and use proper glove removal technique.[2] |
| Eye & Face Protection | Use tightly sealed safety goggles and a face shield.[3][7] Ensure that an eyewash station is readily accessible.[2] |
| Skin & Body Protection | Wear a long-sleeved laboratory coat, long pants, and closed-toe shoes to prevent skin exposure.[2][7] For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.[7] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][8] If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases. |
Operational Plan: Safe Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items. Have spill control materials readily available.
-
Handling:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8] Store away from incompatible materials such as bases and reducing agents.[8]
Disposal Plan: Step-by-Step Guide
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Neutralization:
-
Slowly dilute the this compound by adding it to a larger volume of water (a 1:10 ratio of acid to water is a good starting point).[9]
-
In a separate container, prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash.[9][10]
-
Slowly add the basic solution to the diluted acid while stirring continuously.[9][10] This process may generate heat and gas, so proceed with caution.
-
Monitor the pH of the solution using pH indicator strips or a pH meter.[9]
-
Continue adding the base until the pH is between 6 and 8.[7]
-
-
Final Disposal:
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[9]
-
Always check with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
For larger quantities, or if local regulations prohibit drain disposal, collect the neutralized waste in a properly labeled, sealed container for pickup by a licensed hazardous waste disposal company.[10]
-
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]
-
Spill: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[3] Collect the absorbed material into a suitable container for disposal.[8] For larger spills, evacuate the area and contact your institution's EHS department.[1]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. moellerchemie.com [moellerchemie.com]
- 4. aksci.com [aksci.com]
- 5. carlroth.com [carlroth.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. concordia.ca [concordia.ca]
- 8. fishersci.com [fishersci.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
